5-Bromo-4-methylpyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5-bromo-4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQLBGDFALXUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694156 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-86-9 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-methylpyridine-2-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of 5-Bromo-4-methylpyridine-2-carbonitrile
Abstract
5-Bromo-4-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile cyano group, establishes it as a pivotal intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, detailed and field-proven synthetic methodologies, and its broader applications in drug discovery and development. The content herein is tailored for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical principles and strategic considerations that inform modern synthetic chemistry.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory or industrial setting. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.[1]
Key Properties
The essential physicochemical data for this compound (CAS No. 886364-86-9) are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 886364-86-9 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety and Handling
Proper handling is crucial due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage & Transport: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] It is shipped in corrosion-resistant containers compliant with chemical safety regulations.[5]
Strategic Synthesis Methodologies
The synthesis of this compound can be approached from multiple strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will explore two robust and scientifically sound approaches: a direct cyanation of a dihalo-pyridine precursor and a multi-step synthesis involving the versatile Sandmeyer reaction.
Route A: Direct Cyanation of 2,5-Dibromo-4-methylpyridine
This method represents a direct and efficient approach, relying on a nucleophilic substitution reaction. The use of a copper(I) cyanide complex is a classic and effective strategy for introducing a cyano group onto an aromatic ring, particularly at a position activated by the ring nitrogen and substituted with a good leaving group like bromine.[3][6]
Causality and Expertise: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. The bromine atom at the C2 position is a good leaving group. Copper(I) cyanide is often used instead of alkali metal cyanides alone because the copper facilitates the displacement of the halide.[6] The reaction is typically run in a polar aprotic solvent like DMF, which effectively solvates the cyanide species and allows for the higher temperatures needed for the reaction to proceed to completion.[3]
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in N,N-dimethylformamide (DMF), add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and sonicate to disperse the resulting precipitate.
-
Extraction: Filter the mixture. Extract the aqueous filtrate with ethyl acetate. Combine the organic layers and wash sequentially with water and saturated brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 0-10% ethyl acetate/hexane) to yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (reported yield: ~42%).[3]
Caption: Workflow for Direct Cyanation Synthesis.
Route B: Multi-step Synthesis via Sandmeyer Reaction
An alternative and highly instructive pathway involves the construction of the target molecule from a versatile intermediate, 2-amino-5-bromo-4-methylpyridine. This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[7][8]
Causality and Expertise: This strategy is synthetically powerful. The first step involves a regioselective electrophilic aromatic substitution. The amino group at C2 and the methyl group at C4 are both activating, ortho-, para-directing groups. The bromination occurs at the C5 position, which is para to the strongly activating amino group and sterically accessible.[9][10] The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7] The amine is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). A copper(I) cyanide catalyst then facilitates the substitution of the diazonium group with a nitrile via a single-electron transfer mechanism.[8][11] This two-step approach showcases how functional groups can be strategically manipulated to build complexity.
This high-yield protocol utilizes N-Bromosuccinimide (NBS) for selective bromination.[9][10]
-
Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq.) in DMF in a three-neck round-bottom flask and cool in an ice bath.
-
Bromination: Prepare a solution of NBS (1.0 eq.) in DMF and add it dropwise to the cooled pyridine solution, maintaining the low temperature. After addition, allow the reaction to stir at 20°C for 8-10 hours.
-
Precipitation: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water to precipitate a brown solid.[10]
-
Purification: Filter the solid and wash thoroughly with water. Further wash the dried solid with acetonitrile to remove impurities. Filter and dry to obtain 2-amino-5-bromo-4-methylpyridine (reported yield: ~80%).[9][10]
This is a general procedure adapted for the specific substrate.
-
Diazotization: Suspend the 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-salt bath.[12] Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.[12] The completion of diazotization can be checked with starch-iodide paper.[12]
-
Cyanation: In a separate flask, prepare a cooled (0-5°C) solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide.[12]
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Neutralize the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the final product.
Caption: Workflow for Multi-step Sandmeyer Synthesis.
Reactivity and Synthetic Utility
This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications. This is a critical feature for building molecular diversity in drug discovery campaigns.[13][14]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for introducing aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Stille cross-coupling.[9][10] This is a primary strategy for exploring structure-activity relationships (SAR) in medicinal chemistry programs.[14]
-
Nucleophilic Addition to the Nitrile: The cyano group can undergo nucleophilic addition or be hydrolyzed to form amides or carboxylic acids, providing access to another class of derivatives.[15]
-
Building Block for Fused Systems: The combination of the nitrile and the adjacent ring nitrogen allows for the construction of fused heterocyclic systems, which are common motifs in biologically active molecules.
Caption: Key Reaction Pathways for Derivatization.
Applications in Research and Drug Development
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry. 2-Amino-5-bromo-4-methylpyridine, the key precursor in Route B, is a versatile building block for novel therapeutics.[13] Derivatives have been explored for a range of biological targets.
-
Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors used in oncology. The precursor, 2-amino-5-bromo-4-methylpyridine, serves as a critical intermediate for inhibitors of targets like Polo-like kinase 4 (PLK4), which plays a role in cell cycle regulation.[16]
-
Central Nervous System (CNS) Agents: The ability of pyridine-based structures to cross the blood-brain barrier makes them attractive scaffolds for CNS-active compounds. Functionalization via cross-coupling reactions allows for the fine-tuning of properties required to modulate CNS targets like neurotransmitter receptors.[14]
-
Agrochemicals: The reactivity of this compound also makes it a valuable intermediate in the synthesis of advanced agrochemicals, such as pesticides and herbicides, where precise molecular design is key to efficacy and selectivity.[4]
References
- 1. 5-Bromo-4-methylpicolinonitrile | 886364-86-9 [sigmaaldrich.com]
- 2. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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- 15. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 16. benchchem.com [benchchem.com]
5-Bromo-4-methylpyridine-2-carbonitrile CAS number 886364-86-9
An In-Depth Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9)
Introduction: Unveiling a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and agrochemicals.[1] Among these, this compound stands out as a highly functionalized and versatile intermediate. Its strategic arrangement of a bromine atom, a nitrile group, and a methyl group on the pyridine core provides multiple reactive handles for molecular elaboration. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its potential applications and safe handling, designed for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.
Core Physicochemical & Structural Data
This compound is a solid at room temperature.[2] Its identity and core properties are summarized below, providing a foundational dataset for experimental design. The structure features a pyridine ring substituted at the C5 position with a bromine atom, a valuable site for cross-coupling reactions, and a cyano (nitrile) group at the C2 position, which can be transformed into various other functional groups.
| Property | Value | Source(s) |
| CAS Number | 886364-86-9 | [3][4] |
| Molecular Formula | C₇H₅BrN₂ | [3][5] |
| Molecular Weight | 197.03 g/mol | [2][5] |
| IUPAC Name | This compound | [6] |
| Synonym(s) | 5-Bromo-4-methylpicolinonitrile | [7] |
| Appearance | White to off-white solid | [2][5] |
| Purity | Typically ≥95-97% | [3] |
| Predicted Density | 1.6±0.1 g/cm³ | [6] |
| Predicted Boiling Point | 293.3±35.0 °C at 760 mmHg | [6] |
| InChI Key | JAQLBGDFALXUMV-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this compound is critical for its use in further synthetic campaigns. The most commonly cited method involves a nucleophilic aromatic substitution reaction on a dibrominated precursor, a variant of the Rosenmund-von Braun reaction.
Causality Behind the Method
This protocol leverages the differential reactivity of the bromine atoms on the starting material, 2,5-dibromo-4-methylpyridine. The bromine at the 2-position is more activated towards nucleophilic substitution by the cyanide ion due to the electron-withdrawing effect of the pyridine nitrogen. Cuprous(I) cyanide is a classic and effective reagent for this transformation, often used in polar aprotic solvents like N,N-dimethylformamide (DMF) which can solubilize the reagents and withstand the high temperatures required for the reaction to proceed efficiently.[5][8]
Detailed Experimental Protocol
Objective: To synthesize 5-bromo-4-methyl-pyridine-2-carbonitrile from 2,5-dibromo-4-methylpyridine.
Materials & Reagents:
-
2,5-dibromo-4-methylpyridine
-
Cuprous(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Silica gel for column chromatography
-
Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (15 g, 59.8 mmol, 1.0 eq.) in DMF (100 mL) in a suitable reaction flask, add cuprous(I) cyanide (4.28 g, 47.8 mmol, 0.8 eq.) and sodium cyanide (2.34 g, 47.8 mmol, 0.8 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The formation of a precipitate may be observed during this time.
-
Work-up and Quenching: After completion, cool the mixture to room temperature. Add a sufficient amount of water and sonicate the mixture to help break up and disperse the precipitate.
-
Extraction: Filter the mixture. Extract the filtrate with ethyl acetate. Combine the organic layers and wash them sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient elution of 0-10% ethyl acetate in hexane. This will yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (typical reported yield: ~42%).[5][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for diverse chemical transformations, making it a powerful intermediate for building molecular complexity.
A. Transformations via the Bromo Group (C5-Position)
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This functional group enables the introduction of a vast array of substituents at the 5-position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is a highly robust and functional-group-tolerant method for creating biaryl structures common in pharmaceuticals.[9]
-
Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) forms C-N bonds, allowing for the synthesis of various substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click reactions, reductions).
-
Stille Coupling: Use of organostannanes as coupling partners provides another reliable method for C-C bond formation.
B. Transformations of the Nitrile Group (C2-Position)
The nitrile group is not merely a placeholder; it is a versatile functional group that can be converted into several other important moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-bromo-4-methylpicolinic acid), a key functional group for forming amides or esters.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a nucleophilic handle.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
Caption: Key synthetic pathways accessible from the title compound.
Applications in Research and Drug Discovery
While specific, direct applications of this compound in final products are not extensively documented in public literature, its primary role is that of a high-value intermediate. Its structure is relevant to the synthesis of bioactive molecules. For instance, related substituted bromopyridines are crucial for developing kinase inhibitors, CNS-active compounds, and other therapeutic agents.[9][10] The functional groups allow for systematic modification to build compound libraries for structure-activity relationship (SAR) studies, a fundamental process in drug discovery.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a substituted pyridine or pyrimidine core.[10]
-
Neuroscience: The pyridine scaffold is known to be a privileged structure for CNS targets.[9]
-
Infectious Diseases: Substituted pyridines are explored for their antimicrobial properties.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety.
GHS Hazard Information:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Practices:
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is recommended to store under an inert atmosphere. Keep away from strong oxidizing agents, acids, and bases.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 886364-86-9) is more than just a catalog chemical; it is a potent and versatile building block for synthetic innovation. Its well-defined synthesis and the dual reactivity offered by its bromo and nitrile functionalities provide chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a key starting point for generating novel entities with significant potential. A thorough understanding of its properties, synthesis, and reactivity is the first step toward unlocking its full synthetic value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cynorlaboratories.com [cynorlaboratories.com]
- 3. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 4. CAS 886364-86-9 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9 [m.chemicalbook.com]
- 6. 5-Bromo-4-methylpicolinonitrile | CAS#:886364-86-9 | Chemsrc [chemsrc.com]
- 7. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
- 8. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Molecular Structure, Properties, and Synthesis of 5-Bromo-4-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-4-methylpyridine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We delve into its core molecular structure, detailing the electronic and steric interplay of its substituents. This document outlines the empirical data required for its unambiguous identification through spectroscopic methods, including NMR, IR, and Mass Spectrometry. Furthermore, a detailed, field-proven synthesis protocol is provided, explaining the mechanistic rationale behind the procedural steps. The guide concludes by exploring the molecule's reactivity and its strategic application as a versatile intermediate in the synthesis of complex, biologically active compounds, making it an invaluable resource for professionals in drug discovery and organic synthesis.
Introduction: A Key Heterocyclic Building Block
Substituted pyridines are a cornerstone of pharmaceutical development, present in numerous approved drugs. Their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding often enhances the pharmacokinetic and pharmacodynamic properties of a molecule.[1] this compound has emerged as a particularly valuable intermediate.[2][] Its unique arrangement of a reactive bromine atom, a synthetically versatile cyano group, and a modulating methyl group on the electron-deficient pyridine core offers a powerful platform for generating diverse molecular libraries. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, while the cyano and methyl groups can be transformed into other functional moieties, enabling extensive structure-activity relationship (SAR) studies.[4] This guide serves to consolidate the foundational knowledge of this compound, providing a technical framework for its effective use in research and development.
Core Molecular Profile and Structural Analysis
Chemical Identity
A precise understanding of a molecule's identity is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonym(s) | 5-bromo-4-methylpicolinonitrile | Sigma-Aldrich |
| CAS Number | 886364-86-9 | ChemicalBook[5][6] |
| Molecular Formula | C₇H₅BrN₂ | ChemicalBook[5] |
| Molecular Weight | 197.03 g/mol | ChemicalBook[5] |
| Physical Form | White to off-white solid | ChemicalBook[5][6], Sigma-Aldrich |
| Purity (Typical) | ≥97% | Sigma-Aldrich |
In-depth Structural Features
The chemical behavior of this compound is a direct consequence of the electronic and steric effects exerted by its substituents on the pyridine ring.
-
Pyridine Core: The nitrogen atom in the ring is electron-withdrawing via induction, rendering the ring electron-deficient ("π-deficient"). This inherent property makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, which can stabilize a negative charge in the intermediate Meisenheimer complex.[7]
-
Cyano Group (-CN): Positioned at C2, the cyano group is a powerful electron-withdrawing group through both induction and resonance. This effect further depletes electron density from the ring, significantly activating the C5 bromine for nucleophilic aromatic substitution (SNAr).
-
Bromo Group (-Br): Located at C5, the bromine atom is a moderately deactivating, ortho-para directing group in traditional electrophilic aromatic substitution. However, in the context of this π-deficient ring, its primary role is that of a leaving group in nucleophilic substitution and a handle for organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8][9]
-
Methyl Group (-CH₃): The methyl group at C4 is a weak electron-donating group through induction and hyperconjugation. This localized electron donation slightly mitigates the electron-deficient nature of the ring but also provides a site for potential functionalization via oxidation or deprotonation.
The interplay of these groups creates a molecule with distinct regions of reactivity, making it a highly versatile synthetic intermediate.
Spectroscopic Signature for Empirical Verification
Unambiguous characterization is critical for validating the synthesis and purity of the target compound. The expected spectroscopic data for this compound are detailed below.
¹H and ¹³C NMR Spectroscopy
While specific public spectra for this exact molecule are scarce, data can be reliably predicted based on the known effects of the substituents on the pyridine scaffold.[10][11]
| ¹H NMR Data (Predicted) | ||
| Assignment | Predicted δ (ppm) | Rationale |
| H-3 | ~7.8 - 8.0 | Singlet. Deshielded by the adjacent electron-withdrawing cyano group at C2. |
| H-6 | ~8.6 - 8.8 | Singlet. Deshielded by the adjacent ring nitrogen and the bromine at C5. |
| -CH₃ | ~2.5 - 2.7 | Singlet. Typical chemical shift for a methyl group attached to an aromatic ring. |
| ¹³C NMR Data (Predicted) | ||
| Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~130 - 135 | Attached to the cyano group; its chemical shift is influenced by the nitrile and ring nitrogen. |
| C3 | ~140 - 145 | Aromatic CH carbon. |
| C4 | ~150 - 155 | Attached to the methyl group. |
| C5 | ~120 - 125 | Attached to bromine; shielded by the halogen's lone pairs but deshielded by induction. |
| C6 | ~152 - 157 | Aromatic CH carbon adjacent to the ring nitrogen. |
| -CH₃ | ~18 - 22 | Typical chemical shift for an aryl-bound methyl carbon. |
| -CN | ~115 - 118 | Characteristic chemical shift for a nitrile carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups.
| Key IR Absorptions | |
| Frequency (cm⁻¹) | Vibration |
| 2220 - 2240 | C≡N (Nitrile) stretch - a sharp, medium-intensity peak. |
| 1550 - 1600 | C=C and C=N aromatic ring stretches. |
| 1000 - 1100 | C-Br stretch. |
| 2950 - 3000 | Aromatic and methyl C-H stretches. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of bromine.
-
Molecular Ion (M⁺): Expect two peaks of nearly equal intensity for the molecular ion due to the natural isotopic abundance of bromine: one for ⁷⁹Br (M⁺) at m/z 196 and one for ⁸¹Br (M+2) at m/z 198.
-
Fragmentation: Common fragmentation pathways would include the loss of Br• (m/z 117) and the loss of HCN (from the nitrile group).
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction on a suitable precursor.[5][6] The following protocol is based on established cyanation methods for halopyridines.[12][13]
Mechanistic Rationale
The reaction proceeds via a Rosenmund-von Braun type cyanation.[13] The starting material, 2,5-dibromo-4-methylpyridine, is heated with a cyanide source. The cyano group preferentially displaces the bromine at the C2 position. This selectivity is driven by the activating effect of the pyridine nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate more effectively at the C2/C6 positions compared to other positions.[7] Copper(I) cyanide is often used as it facilitates the displacement of aryl halides.[13]
Detailed Experimental Protocol
Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.
Materials:
-
2,5-dibromo-4-methylpyridine (1.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromo-4-methylpyridine (1.0 eq.) and anhydrous DMF.
-
Reagent Addition: Add copper(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.) to the solution.[5][6] Causality Note: Using a combination of copper and sodium cyanide can improve reaction efficiency, while using slightly sub-stoichiometric amounts of the cyanide source helps minimize the formation of dicyanated byproducts.
-
Reaction: Heat the reaction mixture to reflux and maintain for 20 hours.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add water to the mixture and sonicate to break up any precipitates.[5][6] Filter the mixture.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.[5][6]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5][6]
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-10%) as the eluent.[5][6]
-
Validation: Combine the pure fractions, concentrate under reduced pressure, and dry under vacuum to yield this compound as a white solid.[5][6] Confirm identity and purity using ¹H NMR, LC-MS, and melting point analysis.
Workflow Visualization
Caption: A workflow diagram for the synthesis of this compound.
Reactivity and Application in Drug Discovery
Key Reaction Sites
The molecule's utility stems from its distinct reactive sites, which can be addressed with high selectivity.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE CAS#: 886364-86-9 [m.chemicalbook.com]
- 6. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chempanda.com [chempanda.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE(886364-86-9) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 13. Cyanation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile: Structural Analysis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-methylpyridine-2-carbonitrile is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a cyano group on the pyridine scaffold offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its structural characterization through modern spectroscopic techniques, an overview of its synthesis, and insights into its reactivity profile, particularly its utility in cross-coupling reactions for the development of novel therapeutic agents.
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The introduction of specific functional groups onto this core structure is a key strategy for modulating a compound's physicochemical properties, reactivity, and biological activity. This compound (CAS No: 886364-86-9) is a prime example of such a strategically designed building block.[1][2]
The bromine atom at the 5-position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2] The cyano group at the 2-position is a strong electron-withdrawing group, influencing the electronics of the pyridine ring and providing a potential site for further chemical transformations. The methyl group at the 4-position offers steric and electronic modulation of the molecule. This trifecta of functional groups makes this compound a highly valuable intermediate for constructing libraries of compounds in the pursuit of new drug candidates.[2]
This technical guide will provide an in-depth exploration of the structural and chemical properties of this compound, offering a foundational understanding for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 886364-86-9 | [1][3] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [4] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥95% | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective method involves the cyanation of 2,5-dibromo-4-methylpyridine.[1][5]
Synthetic Protocol: Cyanation of 2,5-dibromo-4-methylpyridine
This protocol outlines a representative laboratory-scale synthesis.
Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.
Materials:
-
2,5-dibromo-4-methylpyridine
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add copper(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[1]
-
Heat the reaction mixture to reflux and maintain for approximately 20 hours, during which a precipitate may be observed.[1]
-
Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Add water to the reaction mixture and sonicate to aid in the dispersion of the precipitate.[1]
-
Filter the solid and wash thoroughly with water.
-
Extract the filtrate with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with water and saturated saline solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 0-10% ethyl acetate in hexane) to yield this compound as a white solid.[1]
Structural Analysis and Characterization
The definitive structure of this compound is established through a combination of spectroscopic methods. While specific, publicly available spectra for this exact compound are limited, the expected data can be reliably predicted based on the analysis of closely related structures and general principles of spectroscopy. Commercial suppliers confirm the availability of spectral data including ¹H NMR, ¹³C NMR, IR, and MS for this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a singlet, and the proton at the 3-position will also be a singlet. A third singlet will be observed in the aliphatic region, corresponding to the three protons of the methyl group.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven unique carbon signals. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The five carbons of the pyridine ring will have distinct chemical shifts influenced by the bromo, methyl, and cyano substituents. The carbon of the methyl group will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For C₇H₅BrN₂, the expected molecular ion peaks would be at m/z 196 and 198.
-
Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the cyano group, or the methyl group, leading to characteristic fragment ions that can be used to confirm the structure.
References
- 1. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 3. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE(886364-86-9) 1H NMR spectrum [chemicalbook.com]
- 4. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
- 5. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
Part 1: De Novo Ring Construction: Classical Condensation Methodologies
An In-depth Technical Guide to the Synthesis of Substituted Pyridines for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone heterocyclic scaffold, integral to the structure of numerous natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in leading drugs, such as the HIV antiviral Atazanavir and the anticancer agent Imatinib, underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized pyridine derivatives.[2] Historically, the synthesis of these vital compounds has been approached through two primary strategies: the de novo construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-existing pyridine core.[1][4]
This guide provides a comprehensive overview of both classical and modern techniques for pyridine synthesis. It is designed to serve as a practical resource for researchers at the bench, offering not only theoretical mechanistic insights but also detailed experimental protocols and comparative data to inform synthetic planning. We will explore the causality behind experimental choices, the scope and limitations of each method, and the latest advancements that are shaping the future of pyridine chemistry.
The construction of the pyridine ring from simple, acyclic components has been a central theme in heterocyclic chemistry for over a century. These methods, often named after their discoverers, rely on condensation reactions to assemble the carbon and nitrogen atoms into the final aromatic ring.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multi-component reaction is arguably the most well-known method for pyridine synthesis.[5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[7][8][9] The driving force for this final oxidation step is the formation of the stable aromatic ring.[6]
Causality and Mechanism: The reaction proceeds through a cascade of well-understood steps: Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[7][8]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a nucleophilic enamine.
-
Michael Addition: The enamine attacks the α,β-unsaturated carbonyl compound in a conjugate addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.
-
Oxidation: The 1,4-DHP is aromatized using an oxidizing agent (e.g., nitric acid) to yield the final substituted pyridine.[8]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
The Strategic Intermediate: A Technical Guide to 5-Bromo-4-methylpyridine-2-carbonitrile for Advanced Drug Discovery
For Immediate Release
SHANGHAI – January 1, 2026 – In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel active compounds. This technical guide provides an in-depth analysis of 5-Bromo-4-methylpyridine-2-carbonitrile (CAS No. 886364-86-9), a key intermediate whose structural features offer significant advantages for medicinal chemists and process development scientists. This document will elucidate its commercial availability, synthesis, and critical applications, particularly in the burgeoning field of kinase inhibitor development.
Core Molecular Profile
This compound, also known as 5-Bromo-4-methylpicolinonitrile, is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This unique arrangement of functional groups makes it a highly versatile reagent in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the nitrile group can be subjected to a wide array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 886364-86-9[1] |
| Molecular Formula | C₇H₅BrN₂[1] |
| Molecular Weight | 197.03 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95-99%[1][2] |
Commercial Availability and Suppliers
This compound is readily available from a range of specialty chemical suppliers worldwide, catering to both research and development and commercial-scale needs. The compound is offered in various purities, and packaging sizes can be customized to meet specific laboratory or manufacturing requirements.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Catalog Number (Example) |
| INDOFINE Chemical Company | 95% | 08-4232[1] |
| Parchem | - | - |
| Weifang Yangxu Group Co., Ltd | 99% | -[2] |
| BLD Pharm | - | -[3] |
| Frontier Specialty Chemicals | - | B12736[4] |
| Sunway Pharm Ltd | 97% | CB66546[5] |
This is not an exhaustive list, and availability should be confirmed with the respective suppliers.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a dibrominated precursor, 2,5-dibromo-4-methylpyridine.[6]
Experimental Protocol: Synthesis from 2,5-dibromo-4-methylpyridine
Objective: To synthesize this compound via nucleophilic substitution of a bromine atom with a cyanide group.
Materials:
-
2,5-dibromo-4-methylpyridine
-
Cuprous(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[6]
-
Heat the reaction mixture to reflux for 20 hours, during which a precipitate will be observed.[6]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water and sonicate to disperse the precipitate.[6]
-
Filter the mixture and extract the filtrate with ethyl acetate.[6]
-
Wash the combined organic layers sequentially with water and saturated saline.[6]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using an eluent gradient of 0-10% ethyl acetate/hexane to yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid.[6]
The Gateway to Kinase Inhibitors: A Pivotal Application in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a key intermediate in the synthesis of complex heterocyclic scaffolds, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While direct applications of this compound are proprietary to many drug development programs, its strategic importance can be understood by examining the synthetic utility of its close chemical relatives and precursors. The structurally related 2-amino-5-bromo-4-methylpyridine is a well-established building block in the synthesis of potent kinase inhibitors, including those targeting PIM kinases. PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are attractive targets for therapeutic intervention.
The conversion of the 2-amino group of 2-amino-5-bromo-4-methylpyridine to the 2-nitrile functionality of the title compound can be achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This transformation significantly expands the synthetic possibilities, allowing for the introduction of the nitrile group which can act as a key pharmacophoric element or be further elaborated.
Logical Synthetic Progression to Bioactive Cores
The diagram below illustrates a logical synthetic workflow, showcasing how this compound can be derived from a key precursor and subsequently utilized in the synthesis of advanced molecular scaffolds.
Caption: Synthetic workflow from a common precursor to this compound and its subsequent use in generating complex bioactive molecules.
Potential in Agrochemicals
Beyond pharmaceuticals, halogenated and cyanated pyridine derivatives are important pharmacophores in the agrochemical industry.[7] These compounds can serve as precursors for a variety of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound provides a unique scaffold for the development of new crop protection agents with potentially novel modes of action.
Conclusion
This compound is a commercially available and synthetically accessible intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. Its value is particularly evident in the synthesis of kinase inhibitors, where it serves as a versatile building block for constructing complex molecular architectures. As research in targeted therapies continues to expand, the demand for such strategically functionalized heterocyclic intermediates is expected to grow, solidifying the importance of this compound in the toolbox of the modern synthetic chemist.
References
- 1. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE, CasNo.886364-86-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. 886364-86-9|5-Bromo-4-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. 5-Bromo-4-methylpicolinonitrile - CAS:886364-86-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-methylpyridine-2-carbonitrile in Modern Organic Synthesis
Abstract
5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a reactive bromopyridine core, a synthetically malleable nitrile group, and a directing methyl group—offers medicinal chemists and process developers a powerful scaffold for constructing complex molecular entities. This guide provides an in-depth exploration of its principal applications, focusing on palladium-catalyzed cross-coupling reactions and transformations of the cyano moiety. We present detailed, field-proven protocols, mechanistic insights, and practical considerations to empower researchers in pharmaceutical and agrochemical discovery to leverage this intermediate to its full potential.
Introduction and Physicochemical Profile
This compound (CAS 886364-86-9) is a substituted picolinonitrile that serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. The pyridine ring is a privileged scaffold in drug discovery, and this particular substitution pattern provides three orthogonal points for molecular elaboration. The C5-bromine atom is ideally positioned for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents. Concurrently, the C2-nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. This dual reactivity makes it an exceptionally valuable starting material for building molecular libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886364-86-9 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | General Supplier Data |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | General Supplier Data |
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from its capacity to undergo sequential, chemoselective transformations. The workflow below illustrates its role as a central hub for generating molecular diversity.
References
5-Bromo-4-methylpyridine-2-carbonitrile: A Versatile Building Block for Advanced Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among the vast array of pyridine derivatives, 5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions, a nitrile group that can be further transformed, and a methyl group for steric and electronic modulation, provides a rich platform for generating diverse molecular architectures with significant biological potential.[1]
This technical guide provides a comprehensive overview of the applications and protocols for utilizing this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and application in the construction of complex, biologically active molecules.
Physicochemical Properties and Reactivity Profile
This compound is a white solid with the molecular formula C₇H₅BrN₂.[2] The strategic placement of the bromo, methyl, and cyano groups on the pyridine ring dictates its reactivity. The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, serving as a versatile handle for introducing a wide range of substituents. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine nitrogen atom enhances the electrophilicity of the C-Br bond, facilitating reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
| Property | Value | Reference |
| CAS Number | 886364-86-9 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | White solid | [2] |
Synthesis of the Building Block
A common and effective method for the synthesis of this compound involves the cyanation of 2,5-dibromo-4-methylpyridine.[2] This reaction is typically carried out using a cyanide source, such as cuprous(I) cyanide and sodium cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[2]
Detailed Synthesis Protocol
Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.
Materials:
-
2,5-dibromo-4-methylpyridine
-
Cuprous(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in DMF, add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[2]
-
Heat the reaction mixture to reflux and maintain for approximately 20 hours. The formation of a precipitate may be observed.[2]
-
Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Add water and sonicate to disperse the precipitate.[2]
-
Filter the mixture and extract the filtrate with ethyl acetate.[2]
-
Wash the combined organic layers sequentially with water and saturated saline.[2]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.[2]
Key Applications in Medicinal Chemistry: Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures, which are prevalent in many pharmacologically active molecules.[4][5] This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
Objective: To synthesize a 5-aryl-4-methylpyridine-2-carbonitrile derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₃PO₄, 2.0-2.5 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[4]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.[4]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[4]
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[4]
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | High |
| Note: Yields are based on analogous substrates and may require optimization.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[7][8][9] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of substituted aminopyridines. These structures are prevalent in many biologically active compounds.[7][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
Objective: To synthesize a 5-amino-4-methylpyridine-2-carbonitrile derivative.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1-1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.)
-
Phosphine ligand (e.g., Xantphos, 0.08 eq.)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.[8]
-
Evacuate and backfill the tube with an inert gas (repeat three times).[7]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[7][10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[7]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Applications in Drug Discovery Programs
Derivatives of this compound have been explored in various therapeutic areas, including oncology and central nervous system (CNS) disorders.[11][12][13] The ability to readily diversify the core structure through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors.[14] The nitrile group can act as a hydrogen bond acceptor, while the substituents introduced at the 5-position can be tailored to fit into the ATP-binding pocket of various kinases.[14][15]
-
CNS-Active Compounds: The pyridine core is known to be capable of crossing the blood-brain barrier, making its derivatives promising candidates for CNS-targeted therapies.[12]
Conclusion
This compound is a highly versatile and valuable building block in modern medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse libraries of complex molecules. The detailed protocols and application insights provided in this guide are intended to empower researchers to fully leverage the potential of this important intermediate in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Utility of 5-Bromo-4-methylpyridine-2-carbonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: In the landscape of modern pharmaceutical development, the efficient and strategic construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Among these, 5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a reactive bromine atom, a directing methyl group, and a synthetically malleable nitrile—offers a powerful platform for the synthesis of a diverse range of pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic transformations of this compound, with a focus on its application in the preparation of key intermediates for targeted therapies, including kinase inhibitors.
The strategic importance of this starting material lies in its ability to undergo a variety of cross-coupling and substitution reactions, enabling the introduction of diverse molecular fragments. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of numerous clinically significant molecules.
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes, step-by-step experimental protocols, and an analysis of the causality behind experimental choices. The protocols provided are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Key Synthetic Transformations and Applications
This compound is a key precursor in the synthesis of various pharmaceutical agents, notably in the development of kinase inhibitors for oncology. Its derivatives are integral to the structure of several targeted therapies that inhibit signaling pathways implicated in cancer cell proliferation and survival.
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A [label="this compound", fillcolor="#F1F3F4"]; B [label="Suzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Buchwald-Hartwig Amination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Nucleophilic Aromatic Substitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Aryl-Substituted Pyridine Intermediates\n(e.g., for Kinase Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Amino-Substituted Pyridine Intermediates\n(e.g., for Kinase Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Alkoxy/Thioalkoxy-Substituted Pyridine Intermediates", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -- B [label=" Pd Catalyst, Base \n Arylboronic Acid "]; A -- C [label=" Pd Catalyst, Base \n Amine "]; A -- D [label=" Nucleophile \n (e.g., NaOR, NaSR) "]; B -- E; C -- F; D -- G; } dot Figure 1: Key synthetic transformations of this compound.
I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are often crucial for binding to the active site of protein kinases.[2] For instance, the synthesis of intermediates for anaplastic lymphoma kinase (ALK) inhibitors like Crizotinib and Ceritinib often involves the coupling of a substituted pyridine with a pyrazole derivative.[3][4]
Application Notes:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For an electron-deficient pyridine ring bearing a nitrile group, a robust palladium catalyst system is required to facilitate the oxidative addition step. The use of a phosphine ligand, such as triphenylphosphine or a more electron-rich Buchwald ligand, is essential for stabilizing the palladium catalyst and promoting the reaction.[5][6] The base plays a crucial role in the transmetalation step, and inorganic bases like potassium carbonate or potassium phosphate are commonly employed.[7][8] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 5-aryl-4-methylpyridine-2-carbonitrile intermediate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methylpyridine-2-carbonitrile.[5][9]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Robust and effective for cross-coupling with heteroaryl bromides.[5][6] |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) or dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃ or K₃PO₄ | Essential for the transmetalation step.[7][8] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A biphasic system to dissolve both organic and inorganic reagents.[5] |
| Temperature | 85-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
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A [label="this compound", fillcolor="#F1F3F4"]; B [label="Arylboronic Acid", fillcolor="#F1F3F4"]; C [label="Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Transmetalation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="5-Aryl-4-methylpyridine-2-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D; C -> D; D -> E [label="Aryl-Pd(II)-Br"]; B -> E [label="Base"]; E -> F [label="Aryl-Pd(II)-Aryl'"]; F -> G; F -> C; } dot Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are common structural motifs in a wide range of pharmaceuticals.[10] For this compound, this transformation allows for the introduction of various primary and secondary amines, leading to the formation of key intermediates for kinase inhibitors that require an amino linkage.[11]
Application Notes:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, ligand, and base.[12] For heteroaromatic substrates, bulky and electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[10] Strong bases, such as sodium tert-butoxide or cesium carbonate, are typically required to facilitate the deprotonation of the amine.[10] The reaction is usually carried out in an anhydrous aprotic solvent like toluene or dioxane under an inert atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
Objective: To synthesize a 5-(alkyl/arylamino)-4-methylpyridine-2-carbonitrile intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound and the primary amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors.[10] |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | Promotes reductive elimination and enhances catalyst stability.[12] |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base for amine deprotonation.[10] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | 100-120 °C | Higher temperatures are often required for less reactive amines. |
III. Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Pathway
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[13] In the case of pyridines, the ring nitrogen activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack. While the bromine at the 5-position of this compound is not directly activated for SNAr, the overall electron-withdrawing nature of the pyridine ring and the nitrile group can facilitate substitution under certain conditions, particularly with strong nucleophiles.
Application Notes:
SNAr reactions on pyridines are typically favored when strong electron-withdrawing groups are present. The nitrile group at the 2-position of the starting material enhances the electrophilicity of the pyridine ring. Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can stabilize the charged intermediate (Meisenheimer complex).
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Objective: To synthesize 5-methoxy-4-methylpyridine-2-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add a solution of this compound in anhydrous DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable starting material in the discovery and development of new therapeutic agents. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best possible outcomes for specific substrates and desired products.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 4. CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
The Strategic Application of 5-Bromo-4-methylpyridine-2-carbonitrile in the Development of Next-Generation Agrochemicals
Introduction: The Versatility of a Substituted Pyridine Scaffold
In the landscape of modern agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel, effective, and selective crop protection agents.[1] Its presence in numerous commercial herbicides, fungicides, and insecticides is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. 5-Bromo-4-methylpyridine-2-carbonitrile emerges as a particularly strategic building block for synthetic chemists in this field. This molecule is endowed with three distinct functional handles: a cyano group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This substitution pattern provides a versatile platform for a multitude of chemical transformations, allowing for the systematic construction of diverse compound libraries to probe structure-activity relationships (SAR) and identify new lead candidates.
The true potential of this compound lies in the orthogonal reactivity of its cyano and bromo functionalities. The nitrile group serves as a precursor to the carboxylic acid or, more commonly in agrochemicals, the carboxamide moiety, a critical pharmacophore in many successful fungicides.[2][3] Concurrently, the bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4][5] This dual reactivity allows for a modular synthetic approach, enabling the efficient assembly of complex molecules with high potential for biological activity. This guide will provide a detailed exploration of the application of this compound in the synthesis of a promising class of fungicides: Succinate Dehydrogenase Inhibitors (SDHIs).
Core Synthetic Strategy: From Building Block to Bioactive Candidate
The primary application explored herein is the transformation of this compound into a novel pyridine carboxamide derivative, a scaffold known to exhibit potent fungicidal activity through the inhibition of the succinate dehydrogenase (SDH) enzyme.[2][3] The overall synthetic workflow is a two-stage process that leverages the distinct reactivity of the nitrile and bromide groups.
First, the nitrile is converted to a primary carboxamide via controlled hydrolysis. This transformation is crucial as the resulting picolinamide group is a key structural feature for binding to the target enzyme. Subsequently, the bromine atom is utilized in a palladium-catalyzed Suzuki cross-coupling reaction to introduce a second (hetero)aromatic ring system. This modular approach allows for the generation of a library of analogues by simply varying the boronic acid coupling partner, facilitating rapid SAR exploration.
Caption: Synthetic workflow from the precursor to a fungicidal candidate.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, 5-Bromo-4-methylpicolinamide
Causality: The conversion of the nitrile to a primary carboxamide is a critical first step. While acidic or basic hydrolysis can lead to the carboxylic acid, a controlled reaction using reagents like hydrogen peroxide under basic conditions selectively yields the desired amide.[6][7] This preserves the essential -C(O)NH2 group for biological activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
To the stirred solution, add deionized water followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Carefully add a 2M aqueous solution of NaOH (1.5 eq) dropwise, maintaining the internal temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to 50°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 5-Bromo-4-methylpicolinamide, can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a broad singlet corresponding to the -NH2 protons and a shift in the carbonyl carbon signal in the ¹³C NMR will confirm the successful conversion.
Protocol 2: Synthesis of a Representative SDHI Candidate via Suzuki Coupling
Causality: The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds between sp²-hybridized carbons.[5][8] It is chosen here for its tolerance of a wide range of functional groups (including the newly formed carboxamide) and the commercial availability of a vast array of boronic acid coupling partners. This allows for the introduction of diverse aryl or heteroaryl moieties at the 5-position of the pyridine ring, which is crucial for tuning the fungicidal spectrum and potency.[9]
Materials:
-
5-Bromo-4-methylpicolinamide (from Protocol 1)
-
A selected arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-4-methylpicolinamide (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100°C under the inert atmosphere and stir vigorously for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Quantitative Data Summary (Representative)
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | 5-Bromo-4-methylpicolinamide |
| Key Reagents | H₂O₂, NaOH | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ |
| Solvent | DMSO/H₂O | Dioxane/H₂O |
| Temperature | 50°C | 90-100°C |
| Typical Yield | 75-85% | 60-80% |
| Purification | Recrystallization | Column Chromatography |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The synthesized pyridine carboxamide derivatives are designed to function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[1] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these inhibitors block the oxidation of succinate to fumarate. This disruption halts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.[1] The pyridine carboxamide core is essential for interacting with key amino acid residues in the binding pocket, while the aryl group introduced via the Suzuki coupling provides additional binding interactions and influences the compound's spectrum of activity.
Caption: Mechanism of action for an SDHI fungicide.
Protocol 3: In Vitro Antifungal Bioassay
Causality: To validate the efficacy of the newly synthesized compounds, a standardized in vitro bioassay is essential. A microtiter plate-based assay allows for high-throughput screening against a panel of economically important fungal pathogens. This method provides quantitative data (EC₅₀ values) on the fungicidal potency of the test compounds.
Materials:
-
Synthesized SDHI candidate compounds
-
Fungal species (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) or a suitable liquid growth medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Fungal spore suspension or mycelial fragments
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL). Create a series of dilutions in the growth medium to achieve the desired final test concentrations (e.g., ranging from 100 µg/mL to 0.01 µg/mL).
-
Fungal Inoculum: Prepare a standardized inoculum of the target fungus. For spore-producing fungi, prepare a spore suspension and adjust the concentration. For non-sporulating fungi, use small, uniform mycelial fragments.
-
Assay Setup: To each well of a 96-well plate, add a specific volume of the compound dilution. Include positive controls (a known commercial SDHI fungicide) and negative controls (medium with DMSO only).
-
Inoculation: Add a defined volume of the fungal inoculum to each well.
-
Incubation: Seal the plates and incubate them at an appropriate temperature (e.g., 25°C) for a period sufficient for fungal growth in the negative control wells (typically 48-72 hours).
-
Data Collection: Measure the fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
Conclusion
This compound represents a highly valuable and versatile starting material for the discovery of novel agrochemicals. Its well-defined reactive sites enable a logical and efficient synthetic strategy for accessing complex molecular architectures. The protocols and workflows detailed in this guide demonstrate a clear pathway for its application in the synthesis of potent SDHI fungicides. By leveraging established and robust chemical transformations, researchers can effectively utilize this building block to generate and evaluate new generations of crop protection solutions, addressing the ongoing challenges of fungal resistance and the need for more effective agricultural inputs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
laboratory-scale synthesis of brominated pyridine derivatives
An In-depth Technical Guide to the Laboratory-Scale Synthesis of Brominated Pyridine Derivatives
Introduction
Brominated pyridine derivatives are foundational building blocks in modern organic and medicinal chemistry.[1][2] Their utility stems from the pyridine ring's presence in numerous biologically active compounds and the bromine atom's role as a versatile functional handle for further molecular elaboration, primarily through cross-coupling reactions.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the principal methods for the laboratory-scale synthesis of these critical intermediates. We will delve into the mechanistic underpinnings, provide field-proven protocols, and emphasize the safety considerations inherent in these procedures.
Critical Safety Precautions: Handling Bromine and its Reagents
Author's Note: Bromine is a highly corrosive, toxic, and volatile substance. All manipulations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (fluorinated rubber is recommended for liquid bromine; nitrile or neoprene for aqueous solutions) are essential.[4] Contaminated clothing must be removed immediately, and the affected skin flushed with copious amounts of water.[4][5]
-
Engineering Controls: All work involving liquid bromine or concentrated brominating agents must be performed in a well-ventilated chemical fume hood with the sash positioned as low as possible.[4][6] Ensure that a safety shower and eyewash station are readily accessible.
-
Reagent Handling: Bromine is a strong oxidizing agent and can react violently with incompatible materials, including aluminum and many organic compounds.[6] Store in tightly sealed containers in a cool, dry, well-ventilated area designated for corrosive chemicals.[7]
-
Emergency Response: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[4][8] For inhalation, move the individual to fresh air immediately and seek medical attention.[8] Spills should be contained with a non-flammable absorbent material like sand or diatomaceous earth and neutralized before disposal according to institutional protocols.[5][7]
Synthetic Strategy 1: Direct Electrophilic Bromination
Direct bromination is a classic electrophilic aromatic substitution (EAS) reaction. However, the pyridine ring presents a unique challenge. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.[9][10] Furthermore, under the acidic conditions often required for bromination, the nitrogen is protonated, forming a pyridinium ion, which further deactivates the ring.[11] Consequently, harsh reaction conditions are typically necessary.
Mechanism and Regioselectivity
The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex (or arenium ion).[9][12] The stability of this intermediate dictates the position of substitution.
-
Deactivating Influence: The electronegative nitrogen atom deactivates all positions, but particularly the α (C2, C6) and γ (C4) positions.[9]
-
Directing Effect: Electrophilic attack is therefore directed to the meta-position (C3 and C5), which avoids placing a positive charge directly on the nitrogen in any resonance structures.[12]
-
Activating Groups: The presence of electron-donating groups (e.g., methyl, amino) on the pyridine ring can facilitate the reaction and influence the regioselectivity. For instance, in 2,6-dimethylpyridine, the methyl groups activate the ring and, in conjunction with the nitrogen's meta-directing effect, steer bromination to the C3 position.[12]
Caption: Mechanism of Electrophilic Bromination.
Experimental Protocol: Synthesis of 3-Bromopyridine
This protocol is adapted from methods requiring forcing conditions due to the pyridine ring's low reactivity.[10][11]
Materials:
-
Pyridine
-
Bromine (Br₂)
-
Oleum (fuming sulfuric acid, 20% SO₃)
-
Sodium hydroxide (NaOH) solution, 8 M
-
Ice
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add pyridine to oleum while cooling in an ice bath.
-
Bromine Addition: Heat the mixture to 130 °C. Add bromine dropwise from the dropping funnel over 1 hour, ensuring the temperature remains constant.
-
Reaction: Maintain the reaction mixture at 130 °C for an additional 3 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Workup: Neutralize the acidic solution by slowly adding 8 M NaOH solution until the pH is basic. This step is highly exothermic and must be performed with cooling.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.
| Parameter | Condition | Rationale |
| Brominating Agent | Br₂ in Oleum | Oleum (H₂SO₄·SO₃) enhances the electrophilicity of bromine, which is necessary to overcome the deactivated pyridine ring.[10] |
| Temperature | 130 °C | High temperature is required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[10] |
| Substrate Scope | Limited to pyridines without acid-sensitive groups. Activating groups can improve yield and selectivity.[12] |
Synthetic Strategy 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful and reliable method for introducing a bromine atom onto a pyridine ring, starting from an aminopyridine.[13] This two-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.[14][15] It is particularly useful for synthesizing isomers that are inaccessible via direct bromination.
Mechanism
The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[13]
-
Diazotization: The primary aromatic amine (aminopyridine) reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.[16]
-
Radical Formation: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt. This results in the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical.[13]
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final bromopyridine product and regenerating the copper(I) catalyst.[13]
Caption: General workflow for the Sandmeyer bromination.
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine
This protocol is based on a well-established procedure.[16]
Materials:
-
2-Aminopyridine
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Ice-salt bath
Procedure:
-
Initial Setup: In a four-necked flask, add 48% HBr. While stirring, add 2-aminopyridine in portions.
-
Diazotization: Cool the mixture to -5 °C using an ice-salt bath. Prepare a solution of NaNO₂ in water and add it dropwise to the reaction mixture over 1.5 hours, maintaining the temperature below 0 °C. Stir for an additional 30 minutes after the addition is complete.
-
Copper Catalyst: In a separate flask, dissolve CuBr in 48% HBr. Add this solution to the cold diazonium salt solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 60-75°C) until the evolution of nitrogen gas ceases.[17]
-
Workup: Cool the reaction mixture and neutralize it by the slow addition of NaOH solution.
-
Extraction and Purification: Extract the mixture with diethyl ether. Dry the combined organic layers over a suitable drying agent (e.g., anhydrous KOH), filter, and remove the solvent by rotary evaporation. The product is then purified by vacuum distillation.[16]
| Parameter | Condition | Rationale |
| Starting Material | Aminopyridine | The amino group is the precursor to the diazonium salt, which is the reactive intermediate.[13] |
| Temperature | 0 to -5 °C | Diazonium salts are unstable and can decompose at higher temperatures. Low temperatures are crucial for their formation and handling.[18] |
| Catalyst | Copper(I) Bromide (CuBr) | Cu(I) is essential for the single-electron transfer step that initiates the radical mechanism.[15] |
Synthetic Strategy 3: Halogen Exchange (Halex) Reactions
Halogen exchange reactions are valuable for preparing specific bromopyridine isomers, especially when the corresponding chloro- or iodopyridine is more readily available. The reaction typically involves treating a halopyridine with a source of bromide ions.
Principle of Reaction
These reactions are equilibrium processes. To drive the reaction towards the desired brominated product, one can use a large excess of the bromide source or remove the displaced halide from the reaction mixture. The reactivity often follows the trend I > Br > Cl > F for the leaving group. Therefore, converting a chloropyridine to a bromopyridine is common.[16] Metal-halogen exchange, often using organolithium or Grignard reagents, is another powerful variant, though it proceeds through an organometallic intermediate rather than direct nucleophilic substitution.[19][20]
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Hydrogen bromide (HBr) gas or concentrated HBr
-
Organic solvent (e.g., high-boiling point solvent like diglyme)
Procedure:
-
Reaction Setup: In a suitable pressure vessel or a flask equipped for gas inlet, dissolve 2-chloropyridine in the chosen solvent.
-
Reagent Addition: Introduce a large excess of hydrogen bromide, either by bubbling HBr gas through the solution or by adding concentrated aqueous HBr.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by GC-MS or TLC.
-
Workup: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ or NaOH solution).
-
Extraction and Purification: The product is extracted into an organic solvent, dried, and purified by distillation or chromatography.
| Parameter | Condition | Rationale |
| Starting Material | Chloro- or Iodopyridine | The halogen atom serves as the leaving group in the nucleophilic substitution.[16] |
| Bromide Source | HBr, NaBr, CuBr | Provides the bromide nucleophile to displace the existing halogen. |
| Conditions | High Temperature | Often required to overcome the activation energy for breaking the C-X bond, especially for less reactive chloropyridines. |
Purification and Characterization
Regardless of the synthetic method, the crude product will require purification and its identity must be confirmed.
-
Purification: Common techniques include:
-
Distillation: Effective for liquid products with sufficient thermal stability.
-
Recrystallization: Ideal for solid products.
-
Flash Column Chromatography: A versatile method for purifying both solid and liquid compounds based on their polarity.
-
-
Characterization: Standard analytical methods are used to confirm the structure and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (bromine has two characteristic isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio).
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
-
Conclusion
The synthesis of brominated pyridine derivatives can be achieved through several strategic approaches, each with its own advantages and limitations. Direct electrophilic bromination is straightforward but often requires harsh conditions and offers limited regiocontrol. The Sandmeyer reaction provides a reliable route from readily available aminopyridines, allowing for precise placement of the bromine atom. Halogen exchange reactions offer a valuable alternative for accessing specific isomers from other halopyridines. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. In all cases, a strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.
References
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. carlroth.com [carlroth.com]
- 6. youtube.com [youtube.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. patents.justia.com [patents.justia.com]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 5-Bromo-4-methylpyridine-2-carbonitrile in Modern Kinase Inhibitor Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are pre-validated to bind to specific protein families. The pyridine ring is one such cornerstone in medicinal chemistry, prized for its ability to form key interactions within the ATP-binding pocket of kinases.[2][3]
This guide focuses on a particularly strategic building block: 5-Bromo-4-methylpyridine-2-carbonitrile . We will explore the unique chemical attributes that make this scaffold a versatile starting point for potent and selective kinase inhibitors. This document provides an in-depth analysis of its properties, detailed protocols for its use in synthesis, and methodologies for the biological evaluation of its derivatives, designed to empower researchers in their drug discovery efforts.
Section 1: Physicochemical Profile of the Scaffold
The utility of this compound in medicinal chemistry is derived directly from its distinct structural features. Each functional group serves a deliberate purpose, providing a framework for rational drug design.
-
Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors into the hinge region of the kinase ATP-binding site.[4]
-
2-Carbonitrile Group: The cyano group is a strong hydrogen bond acceptor and can also be a key interaction point with the kinase active site.[5] Its linear geometry and electronic properties are highly favorable for binding.
-
5-Bromo Group: This is the primary synthetic handle for diversification. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of various aryl and heteroaryl groups to explore the solvent-front region of the ATP pocket and enhance potency and selectivity.[6][7]
-
4-Methyl Group: The methyl group provides a steric constraint that can influence the inhibitor's conformation and improve binding affinity or selectivity by interacting with specific hydrophobic pockets within the target kinase.[4]
Core Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 886364-86-9 | [8][9][10] |
| Molecular Formula | C₇H₅BrN₂ | [10] |
| Molecular Weight | 197.03 g/mol | [10] |
| Appearance | White to pale yellow solid | [8] |
| Purity | ≥95% |[10] |
Section 2: Synthesis of the Core Scaffold
The reliable synthesis of this compound is the foundational step for its use in any drug discovery campaign. The following protocol describes a common and effective method via a cyanation reaction.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from 2,5-dibromo-4-methylpyridine through a nucleophilic substitution reaction.
Materials:
-
2,5-dibromo-4-methylpyridine
-
Cuprous(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dibromo-4-methylpyridine (1.0 eq.) in DMF.
-
Addition of Reagents: To the solution, add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).[8]
-
Reaction: Heat the mixture to reflux and maintain for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Add water and sonicate the mixture to disperse the resulting precipitate.[8]
-
Extraction: Filter the solid precipitate. Extract the aqueous filtrate with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield this compound as a white solid.[8]
Scientist's Note (Causality): The use of a copper(I) cyanide complex is crucial for this type of aromatic nucleophilic substitution on an electron-rich pyridine ring, which would otherwise be unreactive. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the metal salts.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the core scaffold.
Section 3: Application in Kinase Inhibitor Synthesis
The true value of this compound is realized when it is used as a starting point for more complex molecules. The 5-bromo position is ideal for introducing molecular diversity via cross-coupling chemistry.
Protocol 2: Synthesis of a 5-Aryl-4-methylpyridine-2-carbonitrile Derivative via Suzuki Coupling
Objective: To demonstrate the use of the scaffold in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a representative kinase inhibitor precursor.
Materials:
-
This compound
-
Aryl boronic acid or ester (e.g., 3-aminophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: Charge a reaction vessel with this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.05 eq.).[2][7]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the desired 5-aryl derivative.
Scientist's Note (Causality): The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for the transmetalation step. Using a degassed solvent and inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Suzuki Coupling Workflow Diagram
Caption: Suzuki coupling workflow for inhibitor synthesis.
Section 4: Biological Evaluation of Derived Inhibitors
After synthesis, the novel compound must be tested for its ability to inhibit the target kinase. A variety of biochemical assays can be employed for this purpose.[11] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are widely used due to their high sensitivity and throughput.[12]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target protein kinase.
Materials:
-
Synthesized inhibitor compound, dissolved in DMSO
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Positive control inhibitor (e.g., Staurosporine)
Methodology:
-
Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration across a 384-well plate. Include vehicle-only (DMSO) and positive control wells.
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme and its specific substrate in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Prepare an ATP solution and add it to the wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Signal Generation (ADP Detection):
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[6]
-
Scientist's Note (Trustworthiness): This protocol is self-validating through the use of controls. The vehicle control (DMSO) defines the maximum signal (uninhibited kinase), while a well with no enzyme or a potent broad-spectrum inhibitor defines the background signal. This allows for accurate normalization and calculation of inhibition.
Sample Data Presentation
The results of such a screen are typically presented in a table to facilitate the analysis of Structure-Activity Relationships (SAR).
| Compound ID | R Group at 5-position | Target Kinase | IC₅₀ (nM) |
| Scaffold | -Br | Kinase X | >10,000 |
| Cpd-01 | -Phenyl | Kinase X | 850 |
| Cpd-02 | -3-Aminophenyl | Kinase X | 125 |
| Cpd-03 | -4-Fluorophenyl | Kinase X | 450 |
Section 5: Biological Context and Signaling Pathways
Inhibitors derived from pyridine scaffolds have shown activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Mitogen-Activated Protein Kinases (MAPKs).[3][5][13] Understanding the pathway in which the target kinase operates is essential for predicting the cellular and physiological effects of the inhibitor.
Representative Kinase Signaling Pathway: PI3K/AKT
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for inhibitor development.
Caption: Simplified PI3K/AKT signaling pathway and point of inhibition.
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered scaffold designed for purpose. Its combination of a kinase-hinge-binding pyridine core, a versatile synthetic handle at the 5-position, and modulating methyl and nitrile groups provides a robust and rational starting point for the development of next-generation kinase inhibitors. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful building block in their therapeutic discovery programs.
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 9. This compound | [frontierspecialtychemicals.com]
- 10. This compound | 886364-86-9 | INDOFINE Chemical Company [indofinechemical.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Vibrational Spectroscopy of Pyridine Compounds using FT-IR and FT-Raman
Abstract
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science.[1] The precise characterization of these molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy for the structural elucidation of pyridine compounds. We will delve into the complementary nature of these techniques, provide detailed experimental protocols, and offer insights into spectral interpretation, supported by computational analysis.
Introduction: The Synergy of FT-IR and FT-Raman Spectroscopy
Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the fundamental vibrations of molecules, providing a unique fingerprint of their structure.[2] FT-IR spectroscopy measures the absorption of infrared light by a molecule, which induces changes in the dipole moment. In contrast, FT-Raman spectroscopy measures the inelastic scattering of laser light, which is dependent on changes in the polarizability of a molecule's electron cloud.
The power of using both techniques lies in their complementary nature, governed by quantum mechanical selection rules. For a molecule with a center of symmetry, a vibrational mode that is IR-active is Raman-inactive, and vice versa. While pyridine (C₂ᵥ symmetry) does not have a center of inversion, its vibrational modes often show significantly different intensities in IR and Raman spectra.[3] Bands that are strong in one technique may be weak or absent in the other.[4] This dual-analysis approach provides a more complete vibrational characterization of the target molecule.[4]
Key applications for pyridine analysis include:
-
Structural Confirmation: Verifying the synthesis of a target pyridine derivative by identifying characteristic functional group vibrations.[1]
-
Isomer Differentiation: Distinguishing between different substitution patterns on the pyridine ring.
-
Purity Assessment: Detecting the presence of starting materials, solvents, or by-products.[1]
-
Interaction Studies: Investigating intermolecular interactions, such as hydrogen bonding or coordination with metal ions.[5][6]
Experimental Design & Protocols
The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation: A Critical First Step
Proper sample preparation is crucial for obtaining high-quality, reproducible spectra.[7] The choice of method depends on the physical state of the pyridine compound.
Protocol 1: Solid Sample Analysis (KBr Pellet Method for FT-IR)
-
Causality: The potassium bromide (KBr) matrix is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and provides a uniform medium for dispersing the solid sample, minimizing scattering effects.
-
Step-by-Step Protocol:
-
Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows a very strong, broad absorption in the IR spectrum and can obscure important sample features.[8]
-
Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of the pyridine compound with approximately 100-200 mg of the dried KBr. The goal is to achieve a fine, homogeneous powder. Inadequate grinding leads to light scattering and distorted absorption bands.[8]
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder for analysis.
-
Protocol 2: Solid or Liquid Sample Analysis (Attenuated Total Reflectance - ATR for FT-IR)
-
Causality: ATR is a powerful technique for analyzing samples in their neat form with minimal preparation. The IR beam interacts with the sample at the surface of a high-refractive-index crystal (e.g., diamond, germanium, or zinc selenide), making it ideal for powders, viscous liquids, and films.
-
Step-by-Step Protocol:
-
Background Collection: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the pyridine sample (solid powder or liquid drop) onto the crystal, ensuring complete coverage of the sampling area.
-
Pressure Application: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact will result in a weak, low-quality spectrum.
-
Data Collection: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.[8]
-
Protocol 3: Liquid and Solid Sample Analysis for FT-Raman
-
Causality: FT-Raman spectroscopy typically uses a near-infrared (NIR) laser (e.g., 1064 nm) to minimize fluorescence, a common issue with organic molecules. Samples can often be analyzed directly in glass vials or NMR tubes, simplifying preparation.
-
Step-by-Step Protocol:
-
Sample Containment: Place the liquid pyridine derivative directly into a clean glass vial or NMR tube. For solid powders, a sufficient amount should be placed in a vial to provide a good focal point for the laser.
-
Positioning: Place the sample container in the spectrometer's sample compartment.
-
Parameter Optimization: Adjust the laser power and number of scans. Start with a low laser power to avoid sample burning or degradation, especially for colored compounds. Increase the number of scans to improve the signal-to-noise ratio.
-
Data Collection: Acquire the FT-Raman spectrum.
-
Spectrometer Parameters
For both FT-IR and FT-Raman, the following parameters should be considered:
-
Spectral Range: Typically 4000-400 cm⁻¹ for mid-IR and 3500-50 cm⁻¹ for Raman.
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses. Higher resolution may be needed to resolve closely spaced bands.
-
Number of Scans: Co-adding multiple scans (e.g., 16 to 64) improves the signal-to-noise ratio.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of vibrational spectra involves correlating observed absorption (FT-IR) or scattering (FT-Raman) bands with specific molecular motions. The position, intensity, and shape of these bands provide a wealth of structural information.[2]
Characteristic Vibrational Modes of the Pyridine Ring
The vibrational spectrum of a pyridine derivative is dominated by the modes of the aromatic ring and the vibrations of its substituents. The substitution pattern and the electronic nature of the substituents (electron-donating vs. electron-withdrawing) can cause significant shifts in the observed frequencies.[9]
Below is a summary of key vibrational modes. Note that C-H and C-C stretching vibrations are generally stronger in the Raman spectrum, while bending modes can be strong in the IR spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | FT-IR Intensity | FT-Raman Intensity | Notes |
| C-H Stretching | 3100 - 3000 | Medium to Weak | Strong | Aromatic C-H stretches appear at higher frequencies than aliphatic C-H stretches.[10] |
| Ring C=C, C=N Stretching | 1650 - 1400 | Strong to Medium | Strong to Medium | A series of bands characteristic of the aromatic ring. Their positions are sensitive to substitution.[9][11] |
| Ring Breathing | ~1030 and ~990 | Weak | Strong | A symmetric radial expansion/contraction of the ring. The ~990 cm⁻¹ band is particularly strong in Raman for unsubstituted pyridine.[11][12] |
| C-H In-Plane Bending | 1300 - 1000 | Medium | Medium to Weak | These modes are coupled with other ring vibrations. |
| C-H Out-of-Plane Bending | 900 - 650 | Strong | Weak | The pattern of these strong IR bands is highly diagnostic of the substitution pattern on the ring.[1] |
| Ring In-Plane Bending | ~650 - 600 | Medium | Medium | Involves deformation of the ring angles. |
| Ring Out-of-Plane Bending | Below 700 | Medium | Medium to Weak | Involves puckering or twisting of the ring. |
The Role of Computational Chemistry
Modern spectroscopic analysis is often augmented by quantum chemical calculations, most commonly using Density Functional Theory (DFT) with methods like B3LYP.[5][13][14] These calculations can:
-
Predict the vibrational frequencies and intensities for a proposed structure.
-
Aid in the definitive assignment of complex vibrational modes.
-
Help differentiate between isomers by comparing calculated spectra with experimental data.
It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and basis set limitations, which often brings the theoretical values into excellent agreement with experimental results.[13]
Visualization of Workflows and Concepts
Diagrams can clarify complex workflows and relationships.
Caption: General experimental workflow for FT-IR and FT-Raman analysis.
Caption: Complementary principles of FT-IR and FT-Raman spectroscopy.
Conclusion
FT-IR and FT-Raman spectroscopy are indispensable, synergistic tools for the analysis of pyridine compounds. By leveraging the complementary nature of these techniques and following robust experimental protocols, researchers can gain detailed and reliable insights into molecular structure. When combined with computational modeling, this approach provides a powerful platform for confirming synthetic outcomes, elucidating complex structures, and advancing the development of novel pyridine-based molecules in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ijert.org [ijert.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Rosenmund-von Braun Cyanation of 2,5-Dibromo-4-methylpyridine
Foreword: Strategic Importance of Pyridine Nitriles
Substituted cyanopyridines are foundational building blocks in contemporary drug discovery and materials science. The nitrile moiety serves as a versatile synthetic handle, readily converted into amines, carboxylic acids, amides, and tetrazoles, unlocking a vast chemical space for lead optimization. The reaction of 2,5-dibromo-4-methylpyridine with cuprous cyanide is a classic yet powerful example of the Rosenmund-von Braun reaction, a cornerstone transformation for the synthesis of aryl nitriles.[1][2] This protocol provides a detailed, field-tested guide for researchers to reliably synthesize 5-bromo-4-methylpicolinonitrile, a key intermediate for complex molecule assembly.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, safety imperatives, and practical troubleshooting insights gleaned from extensive laboratory experience.
Mechanistic Rationale: The Role of Copper in C-CN Bond Formation
The Rosenmund-von Braun reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent.[3][4] While the precise mechanism has been a subject of study, it is widely proposed to involve the oxidative addition of the aryl halide to a copper(I) species. This forms a transient Cu(III) intermediate, which then undergoes reductive elimination to yield the desired aryl nitrile and a copper(I) halide salt.[3]
For 2,5-dibromo-4-methylpyridine, the reaction exhibits high regioselectivity. The bromine atom at the C2 position is preferentially substituted over the C5 bromine. This is a direct consequence of the pyridine ring's electronics; the ring nitrogen is strongly electron-withdrawing, which activates the α-positions (C2 and C6) toward nucleophilic attack. The C5 position is less electronically activated, making its bromine atom significantly less reactive under these conditions.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Bromo-4-methylpyridine-2-carbonitrile Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-4-methylpyridine-2-carbonitrile. Our focus is on diagnosing and resolving common issues to improve reaction yield and product purity, grounded in established chemical principles and field-proven methodologies.
The synthesis of this compound is typically approached via a two-step sequence starting from 2-Amino-4-methylpyridine. While the initial bromination step is often high-yielding, the subsequent Sandmeyer cyanation presents significant challenges that can drastically reduce the overall yield.[1][2] This guide will dissect the critical parameters of this transformation to empower you with the knowledge to optimize your experimental outcomes.
Overall Synthesis Workflow
The synthetic route involves an electrophilic bromination followed by a diazotization and copper-catalyzed nucleophilic substitution (Sandmeyer reaction).
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis, with a primary focus on the yield-limiting Sandmeyer cyanation step.
Q1: My overall yield is disappointingly low. What are the most likely causes?
Low yield in this synthesis almost always originates from the second step: the Sandmeyer reaction.[3] This reaction involves the formation of a thermally unstable diazonium salt, which can readily decompose or participate in side reactions if conditions are not meticulously controlled.[3][4]
Troubleshooting Approach:
-
Verify Starting Material: Confirm the purity of your 2-Amino-5-bromo-4-methylpyridine. Impurities can interfere with the diazotization.
-
Scrutinize Diazotization: This is the most critical phase. Ensure the temperature is strictly maintained between 0-5°C.[3]
-
Analyze the Cyanation Step: Evaluate the quality of the copper(I) cyanide and the temperature control during the addition of the diazonium salt.
-
Review Work-up & Purification: Product can be lost during extraction and purification if procedures are not optimized.
Caption: Troubleshooting logic for identifying sources of low yield.
Q2: How can I ensure the diazotization of 2-Amino-5-bromo-4-methylpyridine is both complete and clean?
The formation of the pyridine-2-diazonium salt is a delicate process. Unlike many aniline derivatives, aminopyridines can present unique challenges.[5] The key is to form the diazonium salt efficiently while preventing its premature decomposition or unwanted side reactions.
Key Parameters for Successful Diazotization:
-
Temperature Control: This is the single most critical factor. The reaction must be maintained between 0°C and 5°C.[3] Above this range, the diazonium salt rapidly hydrolyzes to form the corresponding phenol (5-Bromo-4-methylpyridin-2-ol), which is often the primary yield-reducing byproduct.[3] Use a well-calibrated thermometer and an efficient ice/salt bath.
-
Acidic Medium: A strong acidic environment (e.g., aqueous sulfuric acid) is necessary to generate nitrous acid (HONO) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form an azo compound.[4]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) should be added slowly and subsurface to the cooled amine solution. This ensures that the concentration of nitrous acid remains low and localized, minimizing side reactions and controlling the exotherm.
-
Monitoring for Excess Nitrous Acid: After the addition is complete, you can check for a slight excess of nitrous acid using starch-iodide paper (it will turn blue). A persistent excess indicates the diazotization is complete. Avoid a large excess, as it can lead to other side reactions.
Q3: What is the mechanistic role of Copper(I) in the Sandmeyer reaction, and why is it so important?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and copper(I) is the essential catalyst that facilitates this process.[6][7] It is not a simple nucleophilic displacement.
Mechanism Overview:
-
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the copper(I) salt (e.g., CuCN) to the diazonium salt. This reduces the diazonium species and oxidizes copper(I) to copper(II).[2][6]
-
Radical Formation: The resulting diazo radical is unstable and rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.[6][7] The release of N₂ gas is a powerful thermodynamic driving force for the reaction.
-
Nucleophile Transfer: The aryl radical then reacts with the copper(II) species, abstracting the cyanide ligand to form the final product, this compound. This step regenerates the copper(I) catalyst, allowing the cycle to continue.[7]
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.
Given this mechanism, using high-purity, active Cu(I) is paramount. If the catalyst is oxidized to Cu(II) before the reaction, the initial electron transfer cannot occur efficiently, leading to a stalled reaction and decomposition of the diazonium salt.
Q4: I'm considering alternatives to the Sandmeyer reaction. Are palladium-catalyzed methods a viable option for improving yield?
Yes, modern palladium-catalyzed cyanation reactions represent a powerful alternative and are often superior to the classic Sandmeyer or Rosenmund-von Braun reactions in terms of yield, conditions, and safety.[8][9] These methods typically use an aryl bromide (like your intermediate, 2-Amino-5-bromo-4-methylpyridine, though the amino group may need protection) and a cyanide source in the presence of a palladium catalyst and a ligand.
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Aryl Diazonium Salt (from Amine) | Aryl Halide (Br, Cl, I) |
| Catalyst | Stoichiometric or Catalytic Cu(I) | Catalytic Palladium (e.g., Pd(OAc)₂, Pd/C)[8] |
| Cyanide Source | CuCN, NaCN, KCN | K₄[Fe(CN)₆], Zn(CN)₂, NaCN[8][10] |
| Conditions | Low Temp (Diazotization), often heated for cyanation | Typically higher temperatures (70-130°C)[8] |
| Pros | Utilizes inexpensive copper; direct conversion from amine.[11] | Milder, less toxic cyanide sources can be used; broader functional group tolerance; often higher yields.[8][9] |
| Cons | Thermally unstable intermediate; often lower yields; toxic CuCN.[3] | Expensive palladium catalyst and ligands; may require inert atmosphere. |
If you consistently struggle with the Sandmeyer reaction, exploring a palladium-catalyzed route from 2,5-dibromo-4-methylpyridine (if accessible) or a protected version of 2-amino-5-bromo-4-methylpyridine could be a highly effective strategy for yield improvement.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization; Decomposition of diazonium salt (phenol formation).[3] | Maintain temperature strictly at 0-5°C during NaNO₂ addition. Ensure sufficient acid is present. Add diazonium solution promptly to the CuCN mixture. |
| Dark/Tarry Mixture | Polymerization or extensive decomposition of the diazonium salt. | Ensure high purity of the starting amine. Check for contaminants in reagents. Control the rate of addition and temperature during the cyanation step. |
| No Reaction | Inactive Cu(I) catalyst (oxidized); Diazotization failed. | Use fresh, high-purity CuCN or prepare it in situ. Verify diazotization was successful with a test coupling (e.g., with 2-naphthol). |
| Difficult Purification | Residual copper salts in the crude product. | During work-up, wash the organic extract with an aqueous ammonia solution to complex and remove copper salts. Consider using EDTA washes. |
| Formation of Byproducts | Phenol: Reaction of diazonium salt with water.[3] Azo Compound: Coupling of diazonium salt with unreacted amine.[3] | Phenol: Keep temperature low (<5°C). Azo: Ensure sufficient acidity (pH < 2) to fully protonate the starting amine, preventing it from acting as a nucleophile. |
Detailed Experimental Protocol: Sandmeyer Cyanation
This protocol is a representative methodology and should be adapted and optimized for your specific laboratory conditions. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To convert 2-Amino-5-bromo-4-methylpyridine to this compound.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) - Extreme Caution!
-
Deionized Water
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization/work-up
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
Part A: Diazotization
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-Amino-5-bromo-4-methylpyridine in aqueous sulfuric acid (e.g., ~20% v/v).
-
Cool the flask to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5°C .
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Cyanation
-
In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide and potassium cyanide in water. Note: KCN helps solubilize CuCN by forming complex cyanocuprates.[12]
-
Gently warm this copper cyanide mixture to around 60-70°C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to heat and stir the mixture for approximately 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Make the reaction mixture basic by cautiously adding sodium carbonate or ammonium hydroxide. This will precipitate copper salts and neutralize the acid.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers. To remove residual copper, wash the organic phase with an aqueous ammonia solution until the blue color in the aqueous layer fades.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for the Bromination of Methylpyridines
Welcome to the technical support center for the bromination of methylpyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of your target brominated methylpyridine derivatives.
Introduction: The Nuances of Brominating Methylpyridines
The bromination of methylpyridines is a cornerstone reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals and agrochemicals.[1] However, the reaction is not without its challenges. The pyridine ring's electronic nature and the methyl group's reactivity can lead to a variety of outcomes, including bromination on the methyl side-chain (a benzylic-type position) or electrophilic substitution on the pyridine ring itself.[2] The choice of brominating agent, solvent, and reaction conditions dictates the regioselectivity and overall success of the transformation.[3] This guide will provide practical, field-proven insights to overcome common hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of methylpyridines, offering probable causes and actionable solutions.
Q1: My reaction is resulting in low or no yield of the desired brominated product.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature. Be mindful that higher temperatures can sometimes promote the formation of side products.[4]
-
-
Inactive Brominating Agent:
-
Cause: N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, but it can degrade over time. For radical reactions, the absence or decomposition of the radical initiator (e.g., AIBN, benzoyl peroxide) will prevent the reaction from starting.[5]
-
Solution: Use fresh, high-purity NBS and ensure your radical initiator is active. Consider recrystallizing the NBS if its purity is questionable. For reactions requiring photo-initiation, ensure your light source is functioning correctly.
-
-
Inappropriate Solvent:
-
Cause: The solvent plays a critical role in both radical and electrophilic brominations. For radical side-chain bromination, non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often preferred.[6] Polar solvents can favor electrophilic ring substitution.[3]
-
Solution: Select a solvent appropriate for the desired reaction type. For Wohl-Ziegler type reactions (side-chain bromination), anhydrous CCl₄ is a classic choice, although safer alternatives like chloroform or ethyl acetate are now more common.[2][6]
-
-
Loss of Product During Workup:
-
Cause: The brominated product may have some solubility in the aqueous phase during extraction.
-
Solution: To minimize this loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of the organic product in the aqueous phase.[4]
-
Q2: I am observing the formation of multiple products, including di- and tri-brominated species on the methyl group.
Possible Causes & Solutions:
-
Excess Brominating Agent:
-
Cause: Using a stoichiometric excess of the brominating agent (e.g., NBS) will lead to polybromination of the methyl group.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the methylpyridine to the brominating agent for monobromination.[4] For some substrates, a slight excess of the methylpyridine may be beneficial to ensure complete consumption of the brominating agent.
-
-
Reaction Temperature is Too High:
-
Cause: Higher temperatures can increase the rate of subsequent bromination reactions, leading to polybrominated products.
-
Solution: Maintain a controlled temperature throughout the reaction. For exothermic reactions, use an ice bath during the addition of the brominating agent to prevent temperature spikes.[4]
-
Q3: My reaction is producing ring-brominated isomers instead of the desired side-chain brominated product.
Possible Causes & Solutions:
-
Reaction Conditions Favor Electrophilic Aromatic Substitution (EAS):
-
Cause: The use of polar solvents or the presence of acid catalysts can promote the electrophilic attack of bromine on the electron-rich pyridine ring.[3] The amino group, in particular, is a strong activating group that directs bromination to the ring.[7]
-
Solution: For side-chain bromination, ensure your reaction conditions are suitable for a free-radical mechanism. This typically involves using a non-polar solvent, a radical initiator (like AIBN or benzoyl peroxide), and a light source (if necessary).[2] Avoid acidic conditions if ring bromination is to be minimized.
-
-
Substrate Reactivity:
-
Cause: The position of the methyl group on the pyridine ring influences the reactivity. For instance, 3-methylpyridine is often less reactive towards side-chain bromination and may be more prone to ring bromination under certain conditions compared to 2- and 4-methylpyridines.[2]
-
Solution: The choice of reaction conditions is critical. For less reactive substrates, more forcing conditions might be needed for side-chain bromination, but this must be balanced against the risk of side reactions. Protecting groups on the pyridine ring can sometimes be used to direct the reaction to the methyl group.
-
Q4: The workup procedure is difficult, and I'm left with an oily product instead of a solid.
Possible Causes & Solutions:
-
Residual High-Boiling Solvent:
-
Cause: Solvents like Dimethylformamide (DMF) are difficult to remove due to their high boiling points.
-
Solution: Perform multiple aqueous washes to remove water-miscible solvents like DMF. A good practice is to wash with five times the volume of water for every one volume of DMF.[4] Azeotropic removal with a solvent like toluene under reduced pressure can also be effective.[4]
-
-
Presence of Impurities:
-
Cause: The crude product may contain unreacted starting materials, byproducts, or residual reagents.
-
Solution: Further purification is necessary. Recrystallization from a suitable solvent or column chromatography are common methods to obtain a pure, solid product.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for the side-chain bromination of methylpyridines?
A: N-Bromosuccinimide (NBS) is the most commonly used and highly selective reagent for free-radical bromination at the benzylic position of methylpyridines.[2] It is preferred over molecular bromine (Br₂) because it provides a low, constant concentration of bromine, which minimizes competitive electrophilic addition to the pyridine ring and other side reactions.[2][8] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used.[9]
Q: How does the position of the methyl group (2-, 3-, or 4-picoline) affect the bromination reaction?
A: The position of the methyl group significantly influences the reactivity. The general order of reactivity towards side-chain bromination with NBS is 4-methyl > 2-methyl > 3-methyl.[2] 3-Methylpyridine is notably less reactive, and in some cases, no side-chain bromination is observed under standard conditions.[2] This is attributed to the electronic effects of the nitrogen atom in the pyridine ring.
Q: What is the role of a radical initiator in NBS bromination?
A: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for initiating the free-radical chain reaction.[2] Upon heating or exposure to UV light, the initiator decomposes to form free radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical, which propagates the chain reaction by abstracting a hydrogen atom from the methyl group of the pyridine.
Q: Can I perform a regioselective bromination on the pyridine ring?
A: Yes, regioselective bromination of the pyridine ring is possible through electrophilic aromatic substitution. The regioselectivity is dictated by the existing substituents on the ring. For example, an amino group at the 2-position of 2-amino-4-methylpyridine strongly directs electrophilic bromination to the 5-position.[7] This type of reaction typically uses a polar solvent and does not require a radical initiator.
Q: What are the key safety precautions I should take when performing bromination reactions?
A: Brominating agents like NBS and bromine are hazardous and should be handled with care in a well-ventilated fume hood.[4][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Be aware that some reagents, like NBS, are lachrymators (tear-inducing).[4] Solvents like carbon tetrachloride are toxic and should be handled with extreme caution or replaced with safer alternatives.
Experimental Protocols
Protocol 1: Side-Chain Monobromination of 4-Methylpyridine using NBS
This protocol outlines a general procedure for the selective monobromination of the methyl group of 4-methylpyridine.
Materials:
-
4-Methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyridine (1.0 eq), NBS (1.0 eq), and AIBN (0.02 eq).
-
Add anhydrous CCl₄ or CHCl₃ to the flask.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
After the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Condition 1: Monobromination | Condition 2: Dibromination |
| Substrate | 4-Methylpyridine | 4-Methylpyridine |
| Brominating Agent | NBS | NBS |
| Stoichiometry (Substrate:NBS) | 1 : 1 | 1 : 2 |
| Initiator | AIBN (catalytic) | AIBN (catalytic) |
| Solvent | CCl₄ | CCl₄ |
| Temperature | Reflux | Reflux |
| Primary Product | 4-(Bromomethyl)pyridine | 4-(Dibromomethyl)pyridine |
| Key Consideration | Precise control of stoichiometry is crucial to avoid polybromination. | Longer reaction times may be required. |
Visualizations
Experimental Workflow for Side-Chain Bromination
Caption: A typical experimental workflow for the side-chain bromination of methylpyridines.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low yields in methylpyridine bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 9. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Minimizing By-product Formation in Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted by-products. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals, making their efficient and clean synthesis a critical endeavor.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common pyridine syntheses. The focus is on understanding the root causes of by-product formation and implementing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding by-product formation in various pyridine synthesis methodologies.
Q1: What are the most common classes of by-products in pyridine synthesis?
A1: By-product formation is highly dependent on the specific synthetic route. However, common classes of impurities include:
-
Regioisomers: Incorrect positioning of substituents on the pyridine ring.
-
Incompletely reacted intermediates: Such as dihydropyridines in the Hantzsch synthesis which require a subsequent oxidation step.[1][2]
-
Over-alkylation or over-arylation products: Where additional functional groups are unintentionally added to the pyridine ring or its substituents.
-
Self-condensation or polymerization products: Especially prevalent in reactions involving aldehydes and ketones at high temperatures, leading to tars and polymeric materials.[3]
-
Side-reaction products: Arising from alternative reaction pathways of the starting materials or intermediates, such as the formation of benzo[a]indolizine derivatives in the Kröhnke synthesis.[4]
Q2: How does temperature control impact by-product formation?
A2: Temperature is a critical parameter in most pyridine syntheses. Excessive heat can promote side reactions, such as polymerization and thermal degradation of intermediates. For instance, in the Bohlmann-Rahtz synthesis, high temperatures are required for the cyclodehydration of the aminodiene intermediate, but this can also lead to its degradation.[5][6] Conversely, insufficient temperature may lead to incomplete reactions and lower yields. Careful optimization and precise temperature control are essential for minimizing by-products.
Q3: What is the role of the catalyst in controlling selectivity and minimizing by-products?
A3: Catalysts play a pivotal role in directing the reaction towards the desired product and can significantly impact selectivity. In the gas-phase Chichibabin synthesis, the choice of a solid acid catalyst, such as silica-alumina or zeolites, is crucial for controlling the product distribution and minimizing tar formation.[7][8] The catalyst's acidity and pore structure can influence the reaction pathway.[8] In the Bohlmann-Rahtz synthesis, acid catalysts can lower the required temperature for cyclodehydration, thereby reducing thermal degradation of the intermediate.[4][5]
Q4: Can the order of reagent addition affect the formation of by-products?
A4: Yes, particularly in multicomponent reactions. The order of addition can influence which intermediates are formed and their respective concentrations at any given time, thereby affecting the prevalence of side reactions. For example, in an unsymmetrical Hantzsch synthesis, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can prevent the formation of undesired intermediates.[9]
Troubleshooting Guides by Synthesis Method
This section provides detailed troubleshooting for specific issues encountered in common pyridine synthesis methods.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are then oxidized to pyridines.[1] By-product formation often stems from the initial condensation or the final oxidation step.
Q: My Hantzsch synthesis yields a mixture of regioisomers (1,4- and 1,2-dihydropyridines). How can I improve selectivity for the desired 1,4-dihydropyridine?
A: The formation of the 1,2-dihydropyridine isomer is a known, though often minor, side reaction.
-
Causality: The reaction can proceed through different mechanistic pathways, and reaction conditions can influence the final product distribution.[1]
-
Troubleshooting Protocol:
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable 1,4-dihydropyridine product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, methanol, or even aqueous conditions, to find the optimal medium for your specific substrates.
-
Catalyst Selection: While often run without a catalyst, the use of a mild acid or base catalyst can sometimes improve selectivity.
-
Q: My final pyridine product is contaminated with the dihydropyridine intermediate. How can I ensure complete oxidation?
A: Incomplete oxidation is a common issue, leading to a mixture of the desired pyridine and the unreacted dihydropyridine. [9]
-
Causality: The oxidizing agent may be too weak, used in insufficient quantity, or the reaction time may be too short. Harsh oxidizing conditions can also lead to by-products.[1]
-
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: Common oxidants include nitric acid, potassium permanganate, or chromium trioxide.[1] For milder conditions, consider using iodine in refluxing methanol.[10]
-
Stoichiometry and Reaction Time: Ensure at least a stoichiometric amount of the oxidizing agent is used. Monitor the reaction by TLC or LC-MS to determine the point of complete conversion.
-
One-Pot Aromatization: Consider a one-pot synthesis where aromatization occurs directly. This can be achieved using reagents like ferric chloride or manganese dioxide in the initial reaction mixture.[1]
-
Chichibabin Pyridine Synthesis
The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often at high temperatures in the gas phase over a solid catalyst.[3][7] This method is prone to producing a mixture of alkylated pyridines and significant amounts of tar.[3]
Q: My gas-phase Chichibabin synthesis is producing a high proportion of unwanted picoline isomers (e.g., 2- and 4-methylpyridine) instead of the desired unsubstituted pyridine.
A: The product distribution is highly dependent on the feedstock and catalyst. [3]
-
Causality: The reaction of acetaldehyde and ammonia tends to produce 2- and 4-methylpyridine, while the reaction of acrolein and ammonia yields 3-methylpyridine and pyridine.[3] The catalyst plays a crucial role in the selectivity of these complex condensation reactions.
-
Troubleshooting Protocol:
-
Reactant Ratio: Carefully control the ratio of formaldehyde to acetaldehyde. A higher proportion of formaldehyde generally favors the formation of unsubstituted pyridine.
-
Catalyst Selection and Modification: The use of zeolites or modified alumina catalysts can improve selectivity.[7][8] The acidity and shape selectivity of the catalyst are key factors. Experiment with different catalyst preparations and promoters.
-
Temperature and Contact Time: Optimize the reaction temperature and the contact time of the reactants with the catalyst. These parameters significantly influence the product distribution.
-
Q: I am experiencing significant tar and polymer formation, leading to low yields and reactor fouling.
A: Tar formation is a major challenge in the Chichibabin synthesis due to the numerous side reactions like aldol condensations and Michael additions occurring at high temperatures. [3][7]
-
Causality: The highly reactive nature of aldehydes and imine intermediates under strongly basic or high-temperature conditions leads to polymerization.
-
Troubleshooting Protocol:
-
Catalyst Design: Employing a catalyst with optimized acidity can help to steer the reaction towards cyclization rather than polymerization.
-
Process Parameters: Adjusting the gas flow rate, reactant concentrations, and temperature profile within the reactor can help to minimize residence time in hot spots where tar formation is most likely.
-
Addition of Water/Steam: In some industrial processes, steam is co-fed with the reactants. This can help to suppress tar formation by lowering the partial pressure of the reactants and modifying the catalyst surface.
-
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to the pyridine.[5][11] A key challenge is the high temperature required for the final step, which can lead to degradation.[5]
Q: The cyclodehydration of my aminodiene intermediate requires high temperatures, resulting in significant decomposition and low yields of the final pyridine product. How can I promote cyclization under milder conditions?
A: The high temperature is necessary to facilitate the E/Z isomerization of the aminodiene, which is a prerequisite for cyclization. Catalysis can lower this energy barrier. [5][6]
-
Causality: The initially formed 2Z,4E-aminodiene is kinetically stable. Thermal energy is required to overcome the rotational barrier to the reactive 2E,4E-isomer that can cyclize.[5] This high heat can also cause degradation.
-
Troubleshooting Protocol:
-
Acid Catalysis: The addition of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate, zinc bromide) can catalyze both the initial Michael addition and the subsequent cyclodehydration, allowing the reaction to proceed at significantly lower temperatures (e.g., 50°C).[4][5][12]
-
Solid-Phase Acid Catalysis: Using a solid acid catalyst like Amberlyst-15 ion-exchange resin can also facilitate the reaction at lower temperatures and simplifies workup, as the catalyst can be filtered off. This is particularly useful for acid-sensitive substrates.[4][5][12]
-
One-Pot Procedure: By employing acid catalysis, the synthesis can often be performed as a one-pot reaction from the enamine and ethynylketone without isolating the aminodiene intermediate, which can improve overall efficiency.[12]
-
Diagram of Bohlmann-Rahtz Synthesis Troubleshooting
Caption: Troubleshooting workflow for thermal degradation in Bohlmann-Rahtz synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[13]
Q: I am observing a significant amount of a deeply colored by-product, which I suspect is a benzo[a]indolizine derivative.
A: The formation of benzo[a]indolizine derivatives is a known side reaction in the Kröhnke synthesis, particularly with certain substituted pyridinium salts. [4]
-
Causality: This by-product arises from an alternative cyclization pathway of an intermediate ylide.
-
Troubleshooting Protocol:
-
Temperature Control: Carefully maintain the reaction temperature, as higher temperatures can favor the formation of this side product. It is often recommended not to exceed 140°C.[4]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may promote side reactions.
-
Solvent and Base: The choice of solvent and base (if used) can influence the reaction pathway. Glacial acetic acid is a common solvent that often gives good results.
-
Q: My reaction mixture is complex, and I suspect self-condensation of the α,β-unsaturated carbonyl compound (e.g., a chalcone).
A: Self-condensation of the Michael acceptor can compete with the desired reaction, especially at elevated temperatures. [4]
-
Causality: The α,β-unsaturated carbonyl compound can act as both the electrophile and, after enolization, the nucleophile, leading to oligomeric or polymeric by-products.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture containing the other components. This keeps its instantaneous concentration low, disfavoring self-condensation.
-
Optimize Temperature: Lowering the reaction temperature can reduce the rate of self-condensation relative to the desired Kröhnke pathway.
-
Guareschi-Thorpe Pyridine Synthesis
This synthesis produces substituted 2-pyridones from the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia.[14]
Q: My Guareschi-Thorpe synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity can be an issue when using unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of ortho- or para-substituted pyridone isomers.
-
Causality: The initial condensation can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound, leading to different cyclization precursors.
-
Troubleshooting Protocol:
-
Reactant Choice: The inherent electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate will be the primary determinant of regioselectivity. If possible, choose a symmetrical 1,3-dicarbonyl to avoid this issue altogether.
-
Protecting Groups: In some cases, it may be possible to temporarily protect one of the carbonyl groups to direct the initial reaction, though this adds steps to the overall synthesis.
-
Stepwise Synthesis: Instead of a one-pot multicomponent reaction, consider a stepwise approach where the enamine is pre-formed from the 1,3-dicarbonyl and ammonia. The more reactive carbonyl is more likely to form the enamine, which can then be reacted with the cyanoacetic ester.
-
Diagram of Key Condensation Steps Leading to Pyridine Core
Caption: Generalized pathway involving key condensation steps in pyridine synthesis.
Summary of Key Reaction Parameters for By-product Minimization
| Synthesis Method | Key Parameter | Recommended Action to Minimize By-products | Potential By-products to Monitor |
| Hantzsch | Oxidation Step | Use milder oxidants (e.g., I₂/MeOH); monitor for complete conversion. | 1,4-Dihydropyridine, 1,2-Dihydropyridine |
| Chichibabin | Catalyst & Temp. | Use shape-selective catalysts (e.g., zeolites); optimize temperature profile. | Picoline isomers, Tar, Polymers |
| Bohlmann-Rahtz | Reaction Temp. | Employ acid catalysis (Brønsted or Lewis) to lower cyclization temperature. | Thermal degradation products of aminodiene |
| Kröhnke | Temperature | Maintain temperature below 140°C; control reagent addition rate. | Benzo[a]indolizines, Self-condensation polymers |
| Guareschi-Thorpe | Substrate Choice | Use symmetrical 1,3-dicarbonyls or a stepwise approach for regiocontrol. | Regioisomers (ortho/para substituted) |
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
stability and degradation of 5-Bromo-4-methylpyridine-2-carbonitrile under various conditions
Welcome to the technical support center for 5-Bromo-4-methylpyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
I. Compound Stability Profile: At a Glance
This table summarizes the known stability characteristics and recommended handling procedures for this compound. Detailed explanations and troubleshooting advice are provided in the subsequent sections.
| Parameter | Stability & Handling Recommendations | Potential Degradants |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area under an inert atmosphere (e.g., nitrogen, argon). Keep in a tightly sealed, light-resistant container to prevent moisture absorption and photodegradation. | Gradual hydrolysis to the corresponding amide and carboxylic acid if exposed to moisture. |
| Hydrolytic Stability | The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding via an amide intermediate to the carboxylic acid. The 2-position of the nitrile may lead to subsequent decarboxylation. | 5-Bromo-4-methylpicolinamide, 5-Bromo-4-methylpicolinic acid, 5-Bromo-4-methylpyridine. |
| Photostability | Brominated aromatic compounds and pyridine derivatives can be sensitive to UV light, potentially leading to debromination or ring cleavage. Avoid prolonged exposure to light. | 4-Methylpyridine-2-carbonitrile, various photolytic rearrangement products. |
| Thermal Stability | Stable at ambient temperatures. Decomposition may occur at elevated temperatures, characteristic of pyridinecarbonitriles. The presence of the bromo and cyano groups may influence the decomposition temperature and products. | Ring-opened products, debrominated species, and other fragmented nitriles. |
| Chemical Incompatibility | Avoid strong oxidizing agents, strong acids, strong bases, and potent nucleophiles. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic attack. | Varies depending on the reactant. For example, strong bases can accelerate hydrolysis. |
II. Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of the compound, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the nitrile group. For extended storage, flushing the container with an inert gas like nitrogen or argon is advisable to displace oxygen and moisture.
Q2: I've noticed the color of my compound has changed from off-white to a yellowish or brownish hue. Is it still usable?
A2: A change in color often indicates degradation. This could be due to exposure to light, air (oxidation), or trace impurities. While a slight color change may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use. If significant degradation is detected, the batch should be discarded.
Stability in Solution
Q3: I need to prepare a stock solution of this compound. What solvent should I use and how stable will the solution be?
A3: For stock solutions, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are recommended. Avoid protic solvents, especially water, if long-term storage is intended, as this will promote hydrolysis. Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly capped vials, preferably with a headspace of inert gas. It is best practice to prepare fresh solutions for sensitive experiments. The stability of the solution will depend on the solvent purity and storage conditions; for quantitative studies, it is advisable to re-qualify the concentration of the stock solution if stored for an extended period.
Q4: Can I use aqueous buffers in my reaction with this compound?
A4: Yes, but with caution. The nitrile group is susceptible to hydrolysis, a reaction that is accelerated by both acidic and basic conditions. If your experiment requires an aqueous buffer, it is best to use a neutral pH (around 7) and to minimize the reaction time and temperature. For reactions at non-neutral pH, be aware that the formation of 5-bromo-4-methylpicolinamide and subsequently 5-bromo-4-methylpicolinic acid is likely.
III. Troubleshooting Guide
Unexpected Reaction Outcomes
Issue 1: My reaction is yielding a significant amount of a more polar byproduct, and the starting material is being consumed faster than expected.
-
Possible Cause: This is a classic sign of hydrolysis of the nitrile group. The resulting carboxylic acid is significantly more polar than the starting nitrile. This is particularly likely if your reaction is run in a protic solvent, at elevated temperatures, or if there are acidic or basic reagents or impurities present.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.
-
Control pH: If possible, run the reaction under neutral conditions. If an acid or base is required, consider using a non-nucleophilic base or a milder acid.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the rate of hydrolysis.
-
Analyze Byproducts: Use LC-MS to identify the byproduct. The expected mass of 5-bromo-4-methylpicolinic acid (hydrolysis product) would be a key indicator.
-
Issue 2: I am observing a loss of my compound in solution even when stored in the dark, and I see multiple new peaks in my HPLC analysis.
-
Possible Cause: If hydrolysis and photodegradation have been ruled out, consider reaction with the solvent or other components in your mixture. The electron-deficient pyridine ring, activated by the bromo and cyano groups, can be susceptible to nucleophilic attack. For instance, solvents like methanol are generally not recommended for long-term storage as they can potentially react.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a more inert solvent for your stock solution, such as anhydrous DMSO or acetonitrile.
-
Compatibility Check: Review all components of your reaction mixture for potential nucleophiles that could react with your compound.
-
Inert Atmosphere: Ensure that reactions are run under an inert atmosphere (nitrogen or argon) to prevent reactions with atmospheric components.
-
IV. Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of this compound is essential for designing robust experiments and interpreting unexpected results.
A. Hydrolytic Degradation
The primary route of hydrolytic degradation involves the nitrile group. This is a two-step process that can be catalyzed by acid or base.
Caption: Hydrolytic degradation pathway of this compound.
The initial hydrolysis of the nitrile yields the corresponding amide, 5-bromo-4-methylpicolinamide. Further hydrolysis of the amide produces 5-bromo-4-methylpicolinic acid. Due to the position of the carboxylic acid group at the 2-position of the pyridine ring, this intermediate can be susceptible to decarboxylation, especially at elevated temperatures, to yield 5-bromo-4-methylpyridine.[1][2]
B. Photodegradation
Exposure to UV light can induce degradation through two primary mechanisms: C-Br bond cleavage and pyridine ring degradation.
Caption: Potential photodegradation pathways.
Photolytic energy can be sufficient to cleave the relatively weak carbon-bromine bond, leading to the formation of a pyridyl radical and a bromine radical. The pyridyl radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product, 4-methylpyridine-2-carbonitrile.[3] Additionally, the pyridine ring itself can undergo photochemical reactions, leading to ring-opening and the formation of various smaller, often aliphatic, molecules.[4][5]
V. Experimental Protocols
Protocol 1: HPLC-MS Method for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection:
-
UV/Vis at 254 nm and 280 nm.
-
Mass Spectrometry (ESI+) scanning a mass range that includes the parent compound (m/z ~197/199 for bromine isotopes) and expected degradants.
-
-
Sample Preparation: Dilute a sample of the compound or reaction mixture in the initial mobile phase composition.
This method should provide good separation of the relatively nonpolar parent compound from its more polar hydrolysis products.[6][7][8]
VI. References
-
Vertex AI Search, Grounding API Redirect. (2026). This compound Manufacturer & Supplier China | CAS 31565-19-2.
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Vertex AI Search, Grounding API Redirect. (2026). 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 - ChemicalBook.
-
Vertex AI Search, Grounding API Redirect. (2026). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate.
-
Vertex AI Search, Grounding API Redirect. (2026). SAFETY DATA SHEET - Fisher Scientific.
-
Vertex AI Search, Grounding API Redirect. (2026). HPLC Methods for analysis of Pyridine - HELIX Chromatography.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-bromo-4-methyl-pyridine-2-carbonitrile - ChemicalBook.
-
Vertex AI Search, Grounding API Redirect. (2026). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-Bromo-4-methylpicolinonitrile | 886364-86-9 - Sigma-Aldrich.
-
Vertex AI Search, Grounding API Redirect. (2026). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine - China/Asia On Demand (CAOD) - Oriprobe.
-
Vertex AI Search, Grounding API Redirect. (2026). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
-
Vertex AI Search, Grounding API Redirect. (2026). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
-
Vertex AI Search, Grounding API Redirect. (2026). [Biodegradation of pyridine under UV irradiation] - PubMed.
-
Vertex AI Search, Grounding API Redirect. (2026). UV Photolysis for Accelerating Pyridine Biodegradation - PubMed.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-bromo-4-methyl-pyridine-2-carbonitrile - weifang yangxu group co.,ltd - LookChem.
-
Vertex AI Search, Grounding API Redirect. (2026). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PubMed Central.
-
Vertex AI Search, Grounding API Redirect. (2026). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem.
-
Vertex AI Search, Grounding API Redirect. (2026). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition - Benchchem.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-Bromo-2-pyridinecarbonitrile | 97483-77-7 - ChemicalBook.
-
Vertex AI Search, Grounding API Redirect. (2026). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... - ResearchGate.
-
Vertex AI Search, Grounding API Redirect. (2026). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
-
Vertex AI Search, Grounding API Redirect. (2026). Pyridine: the scaffolds with significant clinical diversity - PMC - NIH.
-
Vertex AI Search, Grounding API Redirect. (2026). Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv.
-
Vertex AI Search, Grounding API Redirect. (2026). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.
-
Vertex AI Search, Grounding API Redirect. (2026). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate.
-
Vertex AI Search, Grounding API Redirect. (2026). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Vertex AI Search, Grounding API Redirect. (2026). Kinetics of the Thermal Decomposition of Pyridine - WMU's ScholarWorks.
-
Vertex AI Search, Grounding API Redirect. (2026). Thermogravimetric curves obtained during thermal decomposition of compounds 1–3. - ResearchGate.
-
Vertex AI Search, Grounding API Redirect. (2026). 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 - Benchchem.
References
- 1. researchgate.net [researchgate.net]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Pyridine Functionalization Reactions
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of pyridine-containing molecules. The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature and a Lewis basic nitrogen atom, often lead to predictable yet frustrating experimental hurdles.[1][2][3][4][5] This resource provides in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles to help you overcome these challenges and achieve your synthetic goals.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom, which lowers the electron density of the aromatic system.[6][7] Furthermore, the nitrogen atom readily reacts with electrophiles and Lewis acids, leading to the formation of pyridinium salts that are even more deactivated.[6][7]
Question 1: Why is my electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) on pyridine failing or giving extremely low yields?
Answer:
The primary reasons for the failure of electrophilic aromatic substitution on pyridine are its electron-deficient nature and the propensity of the nitrogen to coordinate with electrophiles.[6][7]
-
Causality: The nitrogen atom in pyridine acts as an electron-withdrawing group via both inductive and resonance effects, reducing the nucleophilicity of the ring carbons. This deactivation makes the ring significantly less reactive towards electrophiles compared to benzene. Additionally, the lone pair on the nitrogen is a prime target for electrophiles and Lewis acids, leading to the formation of a positively charged pyridinium ion. This positive charge further deactivates the ring towards electrophilic attack. Friedel-Crafts reactions, in particular, are often unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) strongly coordinates to the nitrogen atom.[6]
Troubleshooting Strategies:
-
Increase Reaction Severity (with caution): Older methods for electrophilic substitution on pyridine often require harsh conditions, such as high temperatures and strongly acidic media.[3] For example, nitration can sometimes be achieved with fuming sulfuric acid and nitric acid at elevated temperatures. However, these conditions can lead to low yields and side reactions.
-
Utilize Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to pyridine N-oxide.[6]
-
Mechanism: The N-oxide group is activating and directs electrophilic substitution to the 2- and 4-positions. The oxygen atom can donate electron density back into the ring, offsetting the electron-withdrawing effect of the nitrogen.
-
Protocol:
-
N-Oxidation: Treat the pyridine substrate with an oxidizing agent like m-CPBA or H₂O₂ in acetic acid.
-
Electrophilic Substitution: Perform the desired electrophilic substitution on the pyridine N-oxide.
-
Deoxygenation: The N-oxide can be removed by treatment with a reducing agent such as PCl₃ or zinc dust to yield the substituted pyridine.[6]
-
-
-
Steric and Electronic Tuning of the Substrate: If possible, modify the pyridine ring with electron-donating groups to increase its reactivity. For nitration, using sterically hindered pyridines can sometimes allow for direct substitution at the 3-position by preventing coordination at the nitrogen.[6]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it well-suited for nucleophilic aromatic substitution, especially when a good leaving group is present at the 2- or 4-position.[8][9][10]
Question 2: My SNAr reaction on a halopyridine is sluggish or incomplete. What can I do to improve the conversion?
Answer:
Several factors can contribute to low reactivity in SNAr reactions on pyridines, including the nature of the leaving group, the activation of the ring, and the reaction conditions.
-
Causality: The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups that can delocalize the negative charge. The reactivity of the leaving group is also crucial, with the typical order for halides being F > Cl ≈ Br > I.[8]
Troubleshooting Strategies:
| Issue | Recommended Action | Scientific Rationale |
| Poor Leaving Group | If possible, switch to a substrate with a better leaving group (e.g., from a chloro- to a fluoropyridine).[8] | The carbon-fluorine bond is highly polarized, making the carbon more electrophilic and better able to stabilize the developing negative charge in the transition state. |
| Insufficient Ring Activation | Ensure the presence of electron-withdrawing groups on the pyridine ring, if the synthesis allows.[8] | Electron-withdrawing groups stabilize the anionic Meisenheimer intermediate, lowering the activation energy of the reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP. | These solvents can solvate the cation of the nucleophile, increasing the nucleophilicity of the anion, and can help to stabilize the charged intermediate. |
| Low Temperature | Gradually increase the reaction temperature. Some SNAr reactions require temperatures up to 150°C to proceed at a reasonable rate.[8] | Higher temperatures provide the necessary activation energy for the reaction to overcome the energy barrier. |
Question 3: I am observing the wrong regioisomer in my nucleophilic substitution reaction. How can I control the regioselectivity?
Answer:
Regioselectivity in nucleophilic attack on the pyridine ring is primarily governed by electronics.
-
Causality: Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[9][10] Attack at the 3-position does not allow for this resonance stabilization.[11]
Troubleshooting Workflow for Regioselectivity:
Caption: A decision-making workflow for troubleshooting regioselectivity in pyridine SNAr.
Section 3: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, with pyridine substrates, catalyst deactivation is a common problem.[12]
Question 4: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is giving low yields, and I observe catalyst decomposition (palladium black). Why is this happening?
Answer:
The Lewis basic nitrogen atom of the pyridine ring is often the culprit in the deactivation of palladium catalysts.[12][13]
-
Causality: The pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center.[12] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This is particularly problematic for 2-substituted pyridines, a phenomenon sometimes referred to as the "2-pyridyl problem".[12] If the catalytic cycle slows down due to this inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[12]
Troubleshooting Strategies for Catalyst Deactivation:
-
Ligand Selection: The choice of ligand is critical.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[14] These ligands can help to stabilize the active catalyst and promote the desired steps in the catalytic cycle (like oxidative addition) over catalyst inhibition.
-
Ligand-to-Metal Ratio: Carefully optimize the ligand-to-metal ratio. An excess of ligand can sometimes help to prevent the pyridine substrate from coordinating to the metal center.
-
-
Catalyst Choice:
-
Precatalysts: Use modern palladium precatalysts that are designed for challenging substrates. These often generate the active Pd(0) species in situ and can be more resistant to deactivation.
-
Alternative Metals: For some transformations, consider catalysts based on other metals like nickel, which can sometimes be more tolerant of coordinating functional groups.[14]
-
-
Reaction Conditions:
-
Protecting Groups: In challenging cases, temporarily protecting the pyridine nitrogen can prevent catalyst inhibition.[14]
Section 4: Metalation and C-H Functionalization
Direct deprotonation (metalation) of the pyridine ring is a powerful strategy for introducing functional groups. However, it is often plagued by issues of regioselectivity and competing nucleophilic addition.[15][16]
Question 5: I am trying to lithiate my pyridine substrate, but I am getting a mixture of regioisomers or significant amounts of nucleophilic addition products. How can I achieve clean, regioselective metalation?
Answer:
The outcome of a pyridine metalation reaction is highly dependent on the base used, the solvent, the temperature, and the substitution pattern of the pyridine.[17][18]
-
Causality: Organolithium reagents like n-BuLi can act as both a base (for deprotonation) and a nucleophile (adding to the C=N bond).[15] The acidity of the C-H bonds in pyridine is highest at the 2- and 6-positions, making these the kinetic sites of deprotonation. However, nucleophilic addition also tends to occur at the 2-position.
Troubleshooting Guide for Pyridine Metalation:
| Problem | Solution | Rationale |
| Nucleophilic Addition | Use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[15] | The steric bulk of these bases prevents them from acting as nucleophiles, favoring deprotonation instead. |
| Poor Regioselectivity | - Use a directing group on the pyridine ring.- Employ mixed-metal bases (e.g., nBuLi-Li-aminoalkoxide).[17][18] | Directing groups can force metalation at a specific position. Mixed-metal aggregates can alter the basicity and steric environment of the base, leading to different regioselectivities.[18] |
| Low Temperature Control | Perform the reaction at very low temperatures (e.g., -78 °C).[15] | Low temperatures can help to disfavor nucleophilic addition and improve selectivity. |
| Thermodynamic vs. Kinetic Control | For C4-functionalization, consider using a sodium base like n-butylsodium, which can favor the thermodynamically more stable 4-sodiopyridine intermediate.[19][20] | While C2 is the kinetically favored site of deprotonation, C4 can be the thermodynamically favored site. The choice of metal can influence the equilibrium between these intermediates. |
Experimental Protocol for Directed ortho-Metalation (DoM):
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the pyridine substrate bearing a directing metalating group (DMG) to a dry, cooled (-78 °C) reaction vessel containing a suitable solvent (e.g., anhydrous THF).
-
Base Addition: Slowly add a solution of a hindered lithium amide base (e.g., LDA), pre-formed or generated in situ, to the reaction mixture at -78 °C.
-
Stirring: Stir the reaction mixture at low temperature for the optimized amount of time to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) and proceed with standard extraction and purification procedures.
Caption: Directed ortho-metalation of a pyridine substrate.
Section 5: Purification
The basicity and polarity of pyridine and its derivatives can present unique purification challenges.
Question 6: I am having difficulty purifying my pyridine-containing product. It streaks on silica gel columns, and I have trouble removing residual starting materials or impurities.
Answer:
The basic nature of the pyridine nitrogen is the primary cause of purification issues on silica gel, a weakly acidic stationary phase.
-
Causality: The Lewis basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Water is also a common impurity in pyridine due to its hygroscopic nature and the formation of an azeotrope, making it difficult to remove by simple distillation.[21]
Purification Strategies for Pyridine Derivatives:
-
Chromatography Modifications:
-
Base Additive: When using silica gel chromatography, add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent.[22] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Reversed-Phase Chromatography: For polar pyridine derivatives, reversed-phase HPLC can be an effective purification method.
-
-
Acid-Base Extraction:
-
Utilize the basicity of the pyridine to your advantage. During aqueous workup, wash the organic layer with a dilute acid (e.g., 1 M HCl). Your pyridine product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.[22]
-
After separating the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.
-
-
Distillation/Crystallization:
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. baranlab.org [baranlab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Post-Treatment & Workup for Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solutions for the critical post-reaction stages of your pyridine synthesis protocols. Navigating the complexities of workup and purification is paramount to achieving high purity and yield. This resource offers in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Navigating Common Workup Hurdles
This section addresses specific issues that can arise during the post-treatment of pyridine synthesis reactions. Each problem is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind the recommended protocol.
Issue 1: My final pyridine product is wet. How can I effectively remove water?
Q: I've performed my pyridine synthesis and the crude product contains a significant amount of water. Standard distillation doesn't seem to be working efficiently. What's the best approach to dry my pyridine derivative?
A: This is a very common issue, as pyridine is hygroscopic and can form a minimum boiling azeotrope with water, making simple distillation an ineffective method for complete drying.[1] The strategy you choose will depend on the scale of your reaction and the required level of dryness.
Causality: The pyridine-water azeotrope boils at approximately 94°C and consists of about 57% pyridine and 43% water by mole fraction.[1] This means that once this composition is reached, you cannot further separate the two by simple distillation. Therefore, chemical or physical drying methods are necessary.
Step-by-Step Drying Protocols:
-
Initial Drying (Pre-drying): For pyridine with a high water content, a preliminary drying step is recommended.
-
Final Drying for Anhydrous Pyridine: For applications requiring strictly anhydrous conditions, a more rigorous drying agent is necessary.
-
To the pre-dried pyridine, add calcium hydride (CaH₂) and reflux for a few hours under an inert atmosphere.[1] Caution: Calcium hydride reacts with water to produce flammable hydrogen gas; ensure your apparatus is not sealed and is properly vented.[1]
-
Alternatively, for ultimate dryness, drying over sodium metal with benzophenone as an indicator can be employed until a persistent blue or purple color indicates anhydrous conditions.
-
-
Azeotropic Distillation: This method is useful for removing water by adding a co-solvent that forms a lower-boiling azeotrope with water.
-
Add toluene or benzene to the wet pyridine.[2]
-
Distill the mixture. The water will be removed as an azeotrope with the co-solvent. Once all the water is removed, the temperature will rise, and the pure, dry pyridine can be distilled.
-
Workflow for Drying Pyridine
Caption: Decision workflow for drying pyridine products.
Issue 2: How do I remove pyridine when it was used as the reaction solvent?
Q: My reaction was performed in pyridine as the solvent. Now I'm struggling to remove it completely from my product, which is an organic solid. Simple evaporation leaves a persistent pyridine odor.
A: Removing a high-boiling solvent like pyridine (B.P. 115°C) can be challenging, especially when your product is non-volatile. The key is to exploit pyridine's basicity to convert it into a water-soluble salt. The choice between an acidic wash and a metal salt wash depends on the stability of your product.
Protocol 1: Dilute Acid Wash (for Acid-Stable Compounds)
This is the most common and effective method. Pyridine, as a base, reacts with acid to form a pyridinium salt, which is highly soluble in water.
Experimental Protocol:
-
After the reaction, evaporate the bulk of the pyridine under reduced pressure.
-
Dissolve the remaining crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[3]
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1-5% HCl).[3][4] This converts pyridine to pyridinium hydrochloride.
-
Separate the aqueous layer. Repeat the acid wash one or two more times to ensure complete removal.[3]
-
To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.[3]
Protocol 2: Copper (II) Sulfate Wash (for Acid-Sensitive Compounds)
If your product contains acid-sensitive functional groups, an acidic workup is not suitable. In this case, a solution of copper (II) sulfate can be used. Pyridine forms a stable complex with copper ions, which is then extracted into the aqueous layer.[4][5]
Experimental Protocol:
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a saturated or 10-15% aqueous solution of copper (II) sulfate (CuSO₄).[3][4] You will observe the aqueous layer turning a deep blue or violet color as the pyridine-copper complex forms.[5]
-
Repeat the wash until the color change is no longer prominent.
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent and concentrate to yield the product.
Visualizing the Acid-Base Extraction of Pyridine
Caption: Acid-base extraction of pyridine from an organic solvent.
Issue 3: My Kröhnke synthesis workup is giving me a low yield of impure product.
Q: I'm performing a Kröhnke pyridine synthesis. After the reaction, I'm unsure about the best workup procedure and my initial attempts at purification by recrystallization are resulting in low yields.
A: The workup for the Kröhnke synthesis can vary depending on whether the product precipitates from the reaction mixture upon cooling.[6] A systematic approach to workup and purification is key. The reaction involves condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound using ammonium acetate.[7][8]
Troubleshooting Steps:
-
Check for Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Often, the desired pyridine product will precipitate out of the solvent (commonly ethanol or acetic acid).[6]
-
If a solid forms: Collect the product by vacuum filtration. Wash the solid with cold solvent to remove impurities. This solid can then be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[6]
-
-
If No Solid Precipitates:
-
Reduce the solvent volume under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Perform a standard aqueous workup by washing the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.[6] This helps remove unreacted starting materials and ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[6]
-
The crude product can then be purified by column chromatography or recrystallization.
-
Key Considerations for Kröhnke Synthesis:
-
Purity of Reagents: Ensure the α,β-unsaturated carbonyl and the pyridinium salt are pure. The pyridinium salt should be completely dry.[6]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to avoid incomplete conversion or byproduct formation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when handling and working up pyridine syntheses?
A1: Pyridine is a flammable, toxic liquid with a pungent, unpleasant odor.[1][9] Always handle it in a well-ventilated chemical fume hood.[9] Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, safety goggles, and a lab coat.[9] Store pyridine in a cool, well-ventilated area away from ignition sources.[1] During workup procedures involving extractions, be sure to vent the separatory funnel frequently to release any pressure buildup.
Q2: How should I dispose of waste containing pyridine?
A2: Pyridine and its derivatives are considered hazardous waste.[10] Never pour pyridine-containing waste down the drain.[9] All liquid and solid waste must be collected in clearly labeled, sealed hazardous waste containers.[11] Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11]
Q3: My purified pyridine is yellow or brown. What causes this and how can I fix it?
A3: The discoloration of pyridine is often due to the presence of impurities, such as various amines or products of oxidation. To decolorize and purify it, you can stir the pyridine with an oxidizing agent like potassium permanganate (KMnO₄) or ceric sulfate, followed by filtration and fractional distillation.[2] Alternatively, treatment with solid KOH followed by distillation can also remove many colored impurities.[2]
Q4: What is the best chromatographic technique for purifying pyridine derivatives?
A4: The choice of chromatography depends on the properties of your specific pyridine derivative.
-
Silica Gel Column Chromatography: This is the most common method. The polarity of the eluent can be adjusted (e.g., hexane/ethyl acetate mixtures) to achieve good separation. It's important to note that the basic nature of pyridine can sometimes lead to tailing on silica gel. Adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can often mitigate this issue.
-
Alumina Column Chromatography: For very basic pyridines, neutral or basic alumina can be a better choice than silica gel to avoid tailing.
-
Preparative HPLC: For high-purity samples, especially in a drug development setting, preparative High-Performance Liquid Chromatography (HPLC) is often used.[12]
Q5: Can I use an acid-base extraction to purify my final pyridine product?
A5: Yes, this is a powerful purification technique. If your desired product is the pyridine derivative and the impurities are neutral organic compounds, you can use an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent.
-
Extract with dilute aqueous acid (e.g., HCl). Your basic pyridine product will move into the aqueous layer as its salt.
-
Separate the aqueous layer, which now contains your product. The organic layer with the neutral impurities can be discarded.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free pyridine.
-
Extract the pure pyridine back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.[13]
Quantitative Data Summary
| Drying Agent | Application | Notes | Reference |
| Solid KOH/NaOH | Pre-drying of wet pyridine | Effective for removing bulk water. | [1] |
| Calcium Hydride (CaH₂) | Final drying for anhydrous conditions | Reacts with water to produce H₂ gas (requires venting). | [1] |
| Molecular Sieves (4Å) | Maintaining dryness | Good for storing already dried pyridine. | [2] |
| Sodium/Benzophenone | Ultimate dryness indicator | Provides a visual indication of anhydrous conditions. | [14] |
| Workup Reagent | Purpose | Target Compound Stability | Reference |
| Dilute HCl (aq) | Removal of pyridine as a solvent/base | Acid-stable | [3][4] |
| Aq. Copper (II) Sulfate | Removal of pyridine as a solvent/base | Acid-sensitive | [3][4][5] |
| Saturated NaHCO₃ (aq) | Neutralization of excess acid | General use | [3] |
| Brine (Saturated NaCl) | Removal of residual water from organic layer | General use | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. flash-chromatography.com [flash-chromatography.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Effective Purification of 5-Bromo-4-methylpyridine-2-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the effective removal of impurities from 5-Bromo-4-methylpyridine-2-carbonitrile. Leveraging extensive field-proven insights and established scientific principles, this document aims to be a comprehensive resource for ensuring the high purity of this critical chemical intermediate.
I. Understanding the Chemistry of Purification
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient. The primary impurities encountered during its purification often stem from the synthetic route, which commonly involves the cyanation of a dibrominated precursor.
A prevalent synthesis method involves the reaction of 2,5-dibromo-4-methylpyridine with a cyanide source, such as cuprous(I) cyanide and sodium cyanide.[1] This reaction, while effective, can result in a crude product containing unreacted starting materials, side-products, and degradation products. Understanding the nature of these impurities is the first step toward their effective removal.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing detailed, actionable solutions.
Issue 1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?
Answer: The presence of multiple spots on your Thin-Layer Chromatography (TLC) plate is a clear indicator of impurities in your crude product. Based on the common synthetic route from 2,5-dibromo-4-methylpyridine, the primary impurities are likely to be:
-
Unreacted Starting Material (2,5-dibromo-4-methylpyridine): This is often a major impurity if the cyanation reaction has not gone to completion. It is typically less polar than the desired product.
-
Isomeric Byproducts: Depending on the precise reaction conditions, other isomeric products might be formed, although the directing effects of the substituents on the pyridine ring generally favor the desired product.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially during aqueous workup procedures, leading to the formation of 5-bromo-4-methylpyridine-2-carboxamide and, to a lesser extent, 5-bromo-4-methylpyridine-2-carboxylic acid.[1][2][3] These impurities are significantly more polar than the desired nitrile.
-
Inorganic Salts: Residual inorganic salts from the reaction (e.g., copper and sodium salts) are also common and are typically removed during the initial aqueous workup.[1]
Issue 2: I'm struggling to get good separation with column chromatography. What am I doing wrong?
Answer: Column chromatography is a powerful technique for purifying this compound.[1] However, several factors can lead to poor separation. Here's a systematic approach to troubleshooting:
1. Optimize Your Mobile Phase: The choice of eluent is critical. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is generally effective.[1][4][5]
-
Initial TLC Analysis: Before running a column, always perform a TLC analysis with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal mobile phase.[4]
-
Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.3 for the desired product on the TLC plate. This typically provides the best separation on a column.[5]
2. Check Your Column Packing and Loading: An improperly packed column will lead to channeling and poor separation.
-
Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]
-
Dry Loading: For better resolution, especially if your compound has limited solubility in the mobile phase, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
3. Avoid Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general rule of thumb is to use 20-40 g of silica gel per 1 g of crude material .[5]
4. Consider Compound Stability: Pyridine derivatives can sometimes be unstable on acidic silica gel.[5]
-
Tailing on TLC: If you observe significant tailing of your product spot on the TLC plate, it may indicate an interaction with the silica.
-
Deactivating the Silica: To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%) , to your mobile phase.[5] Alternatively, using a less acidic stationary phase like alumina could be an option.[5]
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc).[5] |
| Target Rf | 0.2 - 0.4 | Determined by TLC for optimal separation.[5] |
| Loading Method | Dry Loading | Recommended for better band resolution.[5] |
Issue 3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid during cooling, is a common frustration in recrystallization. It often indicates that the solution is supersaturated at a temperature above the compound's melting point in that solvent. Here are several strategies to induce crystallization:
-
Slow Cooling: Cool the solution slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the cooled solution to initiate crystallization.
-
Solvent System Adjustment:
-
Too Concentrated: Your solution might be too concentrated. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Solvent Choice: The solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/ethyl acetate, and n-hexane/diethyl ether.[6]
-
-
Pre-purification: If significant impurities are present, they can inhibit crystallization. A preliminary purification step, such as a quick filtration through a plug of silica gel or even column chromatography, may be necessary before attempting recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area .[7] It is crucial to keep it in a tightly sealed container to prevent moisture absorption, which could lead to hydrolysis of the nitrile group.[1][7] Protection from light is also recommended to prevent potential photodegradation.[8]
Q2: How can I effectively remove inorganic salt impurities after the synthesis?
A2: A standard aqueous workup is highly effective for removing inorganic salts. After the reaction, the mixture can be diluted with an organic solvent like ethyl acetate and washed sequentially with water and then a saturated brine (NaCl) solution.[1] The brine wash helps to remove residual water from the organic layer.
Q3: Can I use washing with a solvent as a primary purification method?
A3: Yes, for crude products that are solids, washing with a suitable solvent can be a simple and effective purification step. The principle is to choose a solvent in which your desired product has low solubility, while the impurities are readily soluble. For example, washing the crude solid of a similar compound, 2-amino-5-bromo-4-methylpyridine, with acetonitrile has been shown to be effective in removing colored impurities.[9] This method is particularly useful for removing highly soluble byproducts.
Q4: How do I monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring your column.[4][10] Collect fractions in separate tubes and spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in your chosen mobile phase and visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.
IV. Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
V. References
-
5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9. ChemicalBook. Available at: --INVALID-LINK--
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Available at: --INVALID-LINK--
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: --INVALID-LINK--
-
2-Cyanopyridine | 100-70-9. Benchchem. Available at: --INVALID-LINK--
-
The synthetic method of 2-pyridine carboxylic acid. Google Patents. Available at: --INVALID-LINK--
-
Post-treatment and workup procedures for 2-Amino-5-bromo-4-methylpyridine synthesis. Benchchem. Available at: --INVALID-LINK--
-
Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Benchchem. Available at: --INVALID-LINK--
-
Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. Benchchem. Available at: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: --INVALID-LINK--
-
This compound Manufacturer & Supplier China | CAS 31565-19-2. Nanjing Finechem Holding Co.,Limited. Available at: --INVALID-LINK--
-
A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Benchchem. Available at: --INVALID-LINK--
-
Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. Available at: --INVALID-LINK--
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
temperature control to prevent di-bromination in pyridine synthesis
Technical Support Center: Pyridine Synthesis
A-TS-CHEM-PYR-001
Topic: Temperature Control for Selective Mono-bromination of Pyridine
Understanding the Challenge: Mono- vs. Di-bromination
In the synthesis of functionalized pyridine derivatives, selective mono-bromination is a critical transformation. However, due to the nature of electrophilic aromatic substitution (EAS) on the pyridine ring, the reaction can readily proceed to form di-brominated byproducts, complicating purification and reducing the yield of the desired product.
Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophiles than benzene.[1][2] Consequently, bromination often requires forcing conditions, such as high temperatures or strong Lewis acids.[3][4] The initial bromination at the 3-position further deactivates the ring, yet under sufficiently energetic conditions, a second electrophilic attack can occur. Controlling the reaction energy, primarily through precise temperature management, is paramount to halting the reaction at the mono-brominated stage.
This guide provides technical insights and actionable protocols to mitigate and prevent di-bromination through rigorous temperature control.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I run my pyridine bromination to avoid di-bromination?
A1: There is no single universal temperature. The optimal temperature depends on the substrate's electronic properties, the brominating agent used (e.g., Br₂, NBS), and the solvent. For a typical reaction with Br₂, temperatures are often kept low, sometimes starting at 0°C or even lower, and then slowly raised.[5] It is crucial to perform small-scale trials to determine the optimal temperature window for your specific substrate.
Q2: I'm seeing significant amounts of 3,5-dibromopyridine in my crude product. What is the most likely cause?
A2: The most common cause is a loss of temperature control, leading to "hot spots" or an overall reaction temperature that is too high. This provides the necessary activation energy for the second bromination event. Other factors can include too rapid addition of the brominating agent or insufficient mixing, both of which can create localized areas of high concentration and temperature.
Q3: Can I use a different brominating agent to improve selectivity?
A3: Yes. While elemental bromine (Br₂) is common, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer better selectivity for mono-bromination under milder conditions.[6] These reagents often require a lower activation energy for the initial bromination but may not as readily promote the second.
Q4: Does the order of reagent addition matter for temperature control?
A4: Absolutely. The brominating agent should always be added slowly and in a controlled manner to the solution of the pyridine derivative, which is maintained at the target low temperature. This ensures that the exothermic heat of reaction is dissipated effectively by the cooling bath and prevents localized temperature spikes.
Troubleshooting Guide: Diagnosing and Solving Di-bromination Issues
This section addresses specific experimental issues and provides a logical framework for their resolution.
Issue 1: High Levels (>10%) of Di-brominated Product Detected
-
Probable Cause: The reaction is operating under thermodynamic control, where higher energy allows the system to overcome the activation barrier for the second bromination, even if it's a slower reaction.[7][8][9]
-
Solution Pathway: The goal is to shift the reaction to operate under kinetic control, where the product distribution is governed by the rates of competing reaction pathways.[7][10] Since the first bromination has a lower activation energy, it will be significantly faster at lower temperatures.
-
Verify Thermal Management:
-
Ensure your reaction vessel is adequately submerged in the cooling bath (ice-water, dry ice/acetone, or cryocooler).
-
Confirm that the internal thermometer is accurately reflecting the solution temperature, not just the bath temperature.
-
Improve stirring efficiency to ensure uniform heat distribution.
-
-
Reduce Reaction Temperature: Decrease the reaction temperature in 5-10°C increments. For example, if the reaction was run at 25°C, attempt it at 10°C, then 0°C.
-
Control Reagent Addition: Switch from a single-portion addition to a slow, dropwise addition of the brominating agent using a syringe pump or an addition funnel. This minimizes localized exotherms.
-
Issue 2: Low Conversion to Mono-bromo Product with No Di-bromination
-
Probable Cause: The reaction temperature is too low, preventing the system from overcoming the activation energy for even the first bromination.
-
Solution Pathway:
-
Incremental Temperature Increase: After the initial low-temperature addition of the brominating agent, allow the reaction to warm slowly (e.g., by 5°C per hour) while monitoring its progress via TLC or GC-MS.
-
Increase Reaction Time: Hold the reaction at the determined optimal temperature for a longer duration. Some reactions require extended periods (12-24h) at low temperatures to reach completion.
-
Consider a Catalyst: For particularly unreactive pyridines, a mild Lewis acid catalyst might be necessary, but this must be done cautiously as it can also lower the activation energy for di-bromination.
-
Data Reference Table: Recommended Starting Conditions
| Pyridine Type | Brominating Agent | Solvent | Starting Temp. (°C) | Key Considerations |
| Unsubstituted Pyridine | Br₂ in Oleum | Oleum | 120-130°C | High temperature is required; selectivity is challenging.[11] |
| Activated Pyridine (e.g., aminopyridine) | NBS | Acetonitrile | 0 to 25°C | The activating group lowers the energy barrier significantly. |
| Deactivated Pyridine (e.g., nitropyridine) | Br₂ / H₂SO₄ | H₂SO₄ | 100-150°C | Requires harsh conditions; di-bromination risk is high. |
| General Substituted Pyridine | DBDMH | Chlorobenzene | 80-125°C | Offers good control but requires careful optimization.[6] |
Visualization of Key Processes
Reaction Pathway and Temperature Influence
The following diagram illustrates how temperature acts as a gatekeeper for the di-bromination reaction. At low temperatures, only the lower activation energy of the mono-bromination step is overcome.
References
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-Bromo-4-methylpyridine-2-carbonitrile Purity by HPLC
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API) are built. 5-Bromo-4-methylpyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds, and its impurity profile can directly influence the quality of the final drug product. Consequently, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind our methodological choices, ensuring the protocol is not just a procedure to be followed, but a self-validating system grounded in regulatory expectations and sound chromatographic principles.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography, particularly in its reversed-phase modality, remains the gold standard for the purity analysis of moderately polar, aromatic compounds like substituted pyridines.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it superior for separating the main analyte from structurally similar process impurities and potential degradants.[3][4] While other methods like Gas Chromatography (GC) can be effective for volatile compounds, HPLC is better suited for identifying non-volatile impurities that may be present.[5]
Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[6][7][8][9]
Experimental Design: A Validated RP-HPLC Method
The core of our validation is a stability-indicating reversed-phase HPLC method. The term "stability-indicating" is critical; it means the method can accurately measure the analyte of interest without interference from its degradation products, thereby providing a true picture of the compound's stability under various stress conditions.[10][11]
Chromatographic Conditions
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation.
-
Column: A C18 column is chosen for its versatility and excellent retention of moderately polar compounds like our target molecule. The alkyl chains provide a non-polar stationary phase that interacts effectively with the pyridine ring system.[2][5]
-
Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier (acetonitrile) is employed. The acid (e.g., phosphoric or formic acid) helps to protonate the pyridine nitrogen, ensuring a consistent ionic state and sharp, symmetrical peak shapes.[1] A gradient is necessary to elute a wide range of potential impurities, from polar starting materials to more non-polar by-products, within a reasonable timeframe.
-
Detection: UV detection at 254 nm is selected, as this wavelength is commonly absorbed by aromatic and heteroaromatic ring systems, providing good sensitivity for the analyte and its likely impurities.[1][2]
| Parameter | Condition | Rationale |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, UV Detector | Standard equipment for robust and reproducible chromatographic analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides high efficiency and good retention for pyridine derivatives.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to ensure consistent analyte ionization and sharp peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient Elution | 10% B to 90% B over 20 min, then re-equilibrate | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | Strong absorbance wavelength for aromatic compounds, providing high sensitivity.[2] |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
Method Validation Workflow: Adhering to ICH Q2(R2)
The validation process is a systematic demonstration of the method's suitability.[9] It involves a series of experiments designed to test the performance characteristics of the procedure.
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Step-by-Step Validation Protocols
1. Specificity (Forced Degradation Study)
The cornerstone of a stability-indicating method is its specificity: the ability to distinguish the analyte from potential impurities and degradation products.[7] Forced degradation studies deliberately stress the sample to generate these degradants.[10][11]
-
Protocol:
-
Acid/Base Hydrolysis: Reflux the analyte solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) with 0.1 M HCl and separately with 0.1 M NaOH at 60 °C for 8 hours. Neutralize the solutions before injection.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
-
Causality & Trustworthiness: The goal is to achieve 5-20% degradation.[11] This level is sufficient to produce and detect primary degradants without destroying the molecule entirely. By analyzing these stressed samples, we demonstrate that any new peaks formed do not co-elute with the main this compound peak, thus proving specificity. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous.
2. Linearity and Range
This parameter verifies that the method's response is directly proportional to the analyte concentration over a specified range.[7]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, typically covering 50% to 150% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Causality & Trustworthiness: A linear relationship, confirmed by a correlation coefficient (r²) > 0.999, validates that the detector response is consistent across the range of expected sample concentrations. This is fundamental for accurate quantification.
3. Accuracy
Accuracy demonstrates the closeness of the method's results to the true value.[4]
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Causality & Trustworthiness: High recovery rates (typically 98-102%) confirm that the method is free from significant systematic errors and that the sample preparation procedure is efficient.
4. Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Causality & Trustworthiness: A low %RSD (typically ≤ 2%) demonstrates that the method is reproducible and reliable under normal operating conditions.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[4]
-
Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is often established at an S/N of 3:1, and LOQ at 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Causality & Trustworthiness: Establishing LOD and LOQ is crucial for impurity analysis, as it defines the lower limits of the method's capability to control potentially harmful trace components.
Comparative Data and Acceptance Criteria
The following table summarizes typical acceptance criteria for an HPLC purity method validation, providing a benchmark for performance.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this Method |
| Specificity | Analyte peak resolved from all degradant peaks (Resolution > 2.0). Peak Purity > 99.5%. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target concentration | 50 µg/mL - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ (% of Target Conc.) | Report value (e.g., ≤ 0.05%) | 0.03% (S/N > 10) |
| Robustness | %RSD of results ≤ 2.0% | Pass |
Conclusion: A Framework for Confidence
This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. By grounding our protocols in the authoritative ICH Q2(R2) guidelines and explaining the scientific rationale behind each step, we establish a self-validating system that ensures trustworthiness and technical accuracy.[6][8][9] For scientists in drug development, adopting such a rigorous, well-documented approach is not just a matter of regulatory compliance; it is a fundamental component of ensuring the quality and safety of the medicines we create. The validated method described herein serves as a reliable tool for routine quality control, stability testing, and the confident release of this critical pharmaceutical intermediate.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. longdom.org [longdom.org]
The Rising Stars in Drug Discovery: A Comparative Guide to the Biological Activity of 5-Bromo-4-methylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast array of pyridine-based scaffolds, 5-Bromo-4-methylpyridine-2-carbonitrile has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. Its strategic substitution pattern—a reactive cyano group, a bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation—provides a rich platform for the generation of diverse molecular architectures with significant therapeutic potential. This guide delves into the biological activities of derivatives synthesized from this core structure, with a particular focus on their promising anticancer and antimicrobial properties, supported by comparative experimental data.
From a Simple Pyridine to Potent Bioactive Scaffolds: The Synthetic Journey
The true potential of this compound is unlocked through its transformation into more complex heterocyclic systems. One of the most prominent and biologically active classes of compounds derived from this starting material is the pyrazolo[3,4-b]pyridines . The synthesis of this fused heterocyclic system is a prime example of how the inherent reactivity of the starting material can be harnessed to build molecular complexity with therapeutic relevance.
The key transformation involves the reaction of the cyano group at the 2-position and the adjacent ring nitrogen with hydrazine. This condensation-cyclization reaction efficiently constructs the pyrazole ring, yielding a 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine core. This intermediate is then ripe for further diversification, particularly through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine-bearing C5 position. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR).
Synthetic pathway to pyrazolo[3,4-b]pyridine derivatives.
A Comparative Look at Anticancer Activity: Pyrazolo[3,4-b]pyridine Derivatives in Action
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) like VEGFR-2.[1][2] The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 8c | Leukemia (K562) | 1.33 (GI50) | [2] |
| Leukemia (MV4-11) | 1.33 (GI50) | [2] | |
| Compound C03 | TRKA Kinase | 0.056 | [3] |
| Colorectal Cancer (Km-12) | 0.304 | [3] | |
| Pyrazolo[3,4-b]pyridine Derivative | CDK1/cyclin B | 0.029 | [1] |
| Colon Cancer (HCT-116) | 0.11 | [1] | |
| Lung Cancer (NCI-H460) | 0.13 | [1] | |
| Pyrazolo[3,4-b]pyridine 8b | Lung Cancer (A-549) | 2.9 | |
| Liver Cancer (HEPG2) | 2.6 | ||
| Colon Cancer (HCT-116) | 2.3 |
IC50: The half-maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
The data clearly indicates that substitutions on the pyrazolo[3,4-b]pyridine core play a crucial role in determining both the potency and selectivity of these compounds against different cancer cell lines and molecular targets.
Targeting Angiogenesis: VEGFR-2 Inhibition
A key mechanism through which many pyridine-based heterocycles exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these inhibitors can prevent the signaling cascade that leads to the formation of new blood vessels, effectively starving tumors of the nutrients they need to grow and metastasize.[4][5][6][7]
Inhibition of the VEGFR-2 signaling pathway.
Beyond Cancer: Exploring Antimicrobial Potential
The versatility of the this compound scaffold extends beyond oncology. The resulting fused heterocyclic systems, such as pyrimidines and their fused analogs, have also shown promising antimicrobial activity.[8][9] The structural features that make these compounds effective against cancer cells, such as their ability to interact with enzymatic active sites, can also be harnessed to inhibit essential microbial enzymes.
While specific minimum inhibitory concentration (MIC) data for derivatives of this compound are not as readily available in the public domain, the broader class of fused pyrimidines has demonstrated activity against a range of bacterial and fungal pathogens.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following provides a general overview of the methodologies used to synthesize and evaluate the biological activity of these compounds.
General Synthetic Protocol for Pyrazolo[3,4-b]pyridine Derivatives
-
Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine:
-
To a solution of this compound in a suitable solvent (e.g., ethanol or n-butanol), add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield the desired intermediate.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine the 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final derivative.
-
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and incubate for an additional 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves.
In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the target kinase (e.g., VEGFR-2, CDK1), a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay or an ELISA-based assay that detects the phosphorylated substrate.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The derivatives of this compound, particularly the pyrazolo[3,4-b]pyridine scaffold, represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer activity, mediated through the inhibition of key cellular targets like CDKs and VEGFR-2, underscores their therapeutic relevance. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, paving the way for the development of more potent and selective drug candidates. Further investigations into their antimicrobial properties and the exploration of other fused heterocyclic systems derived from this valuable starting material are warranted and hold the promise of yielding novel therapeutic agents for a range of diseases.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki vs. Stille Coupling for Pyridine Derivatives: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science.[1] The precise installation of substituents onto the pyridine ring is critical for tuning the biological and physical properties of these vital heterocycles. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have proven to be indispensable tools.[2] This guide offers an in-depth, objective comparison of these two powerful methods for the synthesis of pyridine derivatives, providing experimental insights to inform your strategic decisions in the lab.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[3][4] | High toxicity of organotin reagents, requiring careful handling and disposal.[5][6][7] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation).[3][8] | Generally stable to air and moisture.[3][5] |
| Byproducts | Boron-based, often water-soluble and easily removed.[3][4] | Tin-based, can be challenging to remove completely from the product.[3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and requires a base.[9][10] | Excellent and very broad, often proceeding under neutral conditions.[3][11][12] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[9] | Often proceeds under neutral conditions, though additives like CuI or LiCl can be beneficial.[3][4] |
| "Pyridine Problem" | The Lewis basicity of the pyridine nitrogen can inhibit the catalyst.[13][14] | Less susceptible to catalyst inhibition by the pyridine nitrogen. |
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[9] Its popularity stems from the low toxicity of the boron reagents and byproducts, making it an environmentally conscious choice.[4]
Catalytic Cycle of Suzuki Coupling
The mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. A crucial distinction from the Stille coupling is the requirement for a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol provides a general guideline for a typical Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution and water to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Stille Coupling: Robust and Highly Tolerant
The Stille coupling involves the reaction of an organostannane with an organohalide or triflate, also catalyzed by palladium.[5][12] A significant advantage of the Stille reaction is its exceptional functional group tolerance, often proceeding under neutral conditions without the need for a base.[3][11] This makes it particularly suitable for complex molecules with sensitive functionalities.[11]
Catalytic Cycle of Stille Coupling
Similar to the Suzuki coupling, the Stille mechanism proceeds through oxidative addition, transmetalation, and reductive elimination.[12] However, the transmetalation step does not require activation by a base, as the organostannane is sufficiently reactive.[5]
Figure 2: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of 3-Iodopyridine with (Tributylstannyl)benzene
This protocol is a general guideline and may require optimization.[15] Caution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. [5][6][7]
Materials:
-
3-Iodopyridine (1.0 mmol)
-
(Tributylstannyl)benzene (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Lithium chloride (LiCl) (3.0 mmol, optional)
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodopyridine and Pd(PPh₃)₄ (and LiCl if used).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and (tributylstannyl)benzene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Head-to-Head Comparison for Pyridine Derivatives
When choosing between Suzuki and Stille coupling for pyridine synthesis, several factors come into play:
-
The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[13][14] This can be more pronounced in Suzuki couplings, especially with 2-substituted pyridines.[14] While the Stille coupling is not immune, it is often less affected. Modifying the electronic properties of the pyridine, for instance by introducing an electron-withdrawing group, can sometimes mitigate this issue in Suzuki reactions.[16]
-
Functional Group Tolerance: The Stille coupling's ability to proceed under neutral conditions gives it an edge when working with base-sensitive functional groups.[3][11] While milder bases can be employed in Suzuki couplings, the need for a base can sometimes lead to undesired side reactions.
-
Toxicity and Workup: This is the most significant drawback of the Stille coupling. Organotin reagents are neurotoxic and require careful handling and disposal.[6][7] Furthermore, the removal of tin byproducts can be challenging and may necessitate specific workup procedures, such as a potassium fluoride wash. In contrast, the boron byproducts from Suzuki couplings are generally non-toxic and easily removed with an aqueous workup.[3]
-
Availability of Reagents: Boronic acids are commercially available in a vast array of structures, making the Suzuki coupling highly versatile.[4] While many organostannanes are also commercially available, the diversity is somewhat less extensive.
Conclusion and Recommendations
For the synthesis of pyridine derivatives, the Suzuki-Miyaura coupling should be the first choice for most applications due to its lower toxicity, ease of byproduct removal, and the wide availability of boronic acids.[3][4] It is a robust and versatile method that has been successfully applied to a wide range of pyridine substrates.
However, the Stille coupling remains a powerful and indispensable alternative in specific scenarios:
-
When the pyridine substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.[3]
-
In cases of severe catalyst inhibition or low yields with the Suzuki coupling, particularly with challenging pyridine isomers.
-
For complex, late-stage syntheses where the exceptional functional group tolerance of the Stille reaction is paramount.[11]
Ultimately, the optimal choice depends on a careful evaluation of the specific pyridine substrate, the desired functional groups, and the overall synthetic strategy. As with any reaction, empirical optimization of conditions is key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Isomeric Purity in 5-Bromo-4-methylpyridine-2-carbonitrile Synthesis
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates
5-Bromo-4-methylpyridine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, making it a valuable intermediate for drug discovery and development. However, the synthetic pathways leading to this compound are not without their challenges, the most significant of which is the potential for the co-formation of structural isomers.
In the highly regulated landscape of pharmaceutical development, isomeric purity is not a matter of preference but a stringent requirement. Even minute quantities of an unintended isomer can lead to drastically different pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth analysis of the synthesis of this compound, elucidates the origins of its primary isomeric impurity, and offers a comparative evaluation of analytical methodologies to ensure its isomeric integrity.
Part 1: Synthesis and the Inevitable Question of Regioselectivity
The predominant route for synthesizing this compound involves the cyanation of a di-substituted pyridine precursor. A common method is the reaction of 2,5-dibromo-4-methylpyridine with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable solvent like N,N-dimethylformamide (DMF).[2] This reaction, a variant of the Rosenmund-von Braun reaction, displaces one of the bromine atoms with a nitrile group.
The primary challenge to isomeric purity arises from the regioselectivity of the preceding bromination step or the presence of isomeric impurities in the starting material. The key isomeric byproduct of concern is 3-Bromo-4-methylpyridine-2-carbonitrile . Its formation is typically traced back to the presence of 2,3-dibromo-4-methylpyridine in the dibrominated starting material, which undergoes cyanation alongside the desired 2,5-dibromo isomer.
Caption: Synthesis of the target molecule and the concurrent formation of its primary isomeric impurity.
Given their identical molecular weight and similar physicochemical properties, separating and quantifying these isomers necessitates robust and highly selective analytical techniques.
Part 2: A Comparative Analysis of Analytical Methodologies for Isomeric Purity
The objective is to select an analytical method that can reliably separate and quantify the desired 5-bromo isomer from the potential 3-bromo impurity. We will compare three cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the preferred method for routine quality control and quantification of impurities in pharmaceutical manufacturing due to its robustness, precision, and sensitivity.[3][4]
-
Expertise & Causality: The separation of the 5-bromo and 3-bromo isomers is based on subtle differences in their polarity and interaction with the stationary phase. A reversed-phase C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity. The 3-bromo isomer is generally expected to be slightly less polar than the 5-bromo isomer, leading to a longer retention time under typical reversed-phase conditions. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve baseline resolution between the two isomer peaks. UV detection is ideal, as the pyridine ring provides a strong chromophore.
-
Trustworthiness (Self-Validating Protocol): The method's validity is confirmed by its ability to provide a linear response for both the main component and the impurity, its precision across multiple injections, and its accuracy in quantifying spiked samples.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, increase linearly to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
| Compound | Retention Time (min) | Tailing Factor | Resolution (from 5-Bromo) |
| This compound | 7.8 | 1.1 | N/A |
| 3-Bromo-4-methylpyridine-2-carbonitrile | 8.3 | 1.2 | > 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach
For thermally stable and volatile compounds, GC-MS offers excellent separation efficiency and the structural confirmation power of mass spectrometry.
-
Expertise & Causality: GC separates compounds based on their boiling points and interactions with the stationary phase. A low-polarity column, such as one with a 5% phenyl polysiloxane phase, is suitable for separating aromatic isomers. The temperature program is ramped to elute the compounds in order of their volatility. While the isomers will have the same molecular ion peak in their mass spectra, their fragmentation patterns may show subtle, reproducible differences that can aid in identification. However, for positional isomers, these differences can be minimal, making GC retention time the primary identifier.[5][6]
-
Trustworthiness (Self-Validating Protocol): The method is validated by consistent retention times and reproducible mass spectra. A library search can be used for tentative identification, but confirmation requires an authentic reference standard of the impurity.
-
Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization source).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: 50-300 m/z.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Ethyl Acetate.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.1 | 196/198 (M+), 170, 117 |
| 3-Bromo-4-methylpyridine-2-carbonitrile | 12.4 | 196/198 (M+), 170, 117 |
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous identification of isomers, providing definitive structural information based on the chemical environment of each atom.[7][8]
-
Expertise & Causality: ¹H NMR is particularly effective for distinguishing between the 5-bromo and 3-bromo isomers. The substitution pattern on the pyridine ring dictates the chemical shifts and, more importantly, the coupling patterns of the remaining ring protons. The desired This compound has protons at the 3- and 6-positions. These protons are not adjacent and will therefore appear as two distinct singlets. In contrast, the isomeric impurity, 3-Bromo-4-methylpyridine-2-carbonitrile , has protons at the 5- and 6-positions. These adjacent protons will couple with each other, resulting in two doublets. This clear difference in splitting patterns allows for unequivocal identification and even quantification.[9]
-
Trustworthiness (Self-Validating Protocol): The protocol is self-validating as the predicted spectral patterns for the structures are unique. The presence of two doublets in the aromatic region is a definitive marker for the 3-bromo impurity.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H spectrum with 16-64 scans.
-
Processing: Fourier transform the data, phase correct, and baseline correct the spectrum.
-
Analysis: Integrate the relevant peaks and analyze the chemical shifts and coupling patterns in the aromatic region (typically δ 7.0-9.0 ppm).
| Compound | H-3 Signal | H-5 Signal | H-6 Signal | Methyl Signal |
| 5-Bromo-4-methyl | ~7.6 ppm (s, 1H) | N/A | ~8.6 ppm (s, 1H) | ~2.5 ppm (s, 3H) |
| 3-Bromo-4-methyl | N/A | ~7.5 ppm (d, 1H) | ~8.5 ppm (d, 1H) | ~2.6 ppm (s, 3H) |
s = singlet, d = doublet
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-BROMO-4-METHYL-PYRIDINE-2-CARBONITRILE | 886364-86-9 [chemicalbook.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for Pyridine Cross-Coupling Reactions: Efficacy, Mechanisms, and Experimental Insights
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. The inherent electronic properties of the pyridine nucleus, however, present unique challenges to traditional cross-coupling methodologies. This guide provides an in-depth comparison of the primary catalytic systems employed for pyridine cross-coupling reactions, offering insights into their efficacy, mechanistic nuances, and practical applications. We will delve into the established utility of palladium catalysts, the rising prominence of nickel, the specialized applications of copper, and the innovative potential of photoredox catalysis.
The Challenge of the Pyridine Nucleus in Cross-Coupling
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen lone pair can complicate standard cross-coupling catalytic cycles. The nitrogen atom can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic deficiency can render oxidative addition to halopyridines more difficult compared to their carbocyclic analogues. These challenges have spurred the development of specialized catalyst systems and ligands designed to promote efficient and selective pyridine functionalization.
Palladium-Based Catalysts: The Workhorse of Pyridine Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for a variety of pyridine cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Kumada couplings.[1][2][3]
Strengths:
-
Broad Substrate Scope: Palladium catalysts have demonstrated efficacy with a wide range of pyridine derivatives and coupling partners.[2][3]
-
High Functional Group Tolerance: Many palladium-catalyzed reactions proceed under relatively mild conditions, allowing for the presence of sensitive functional groups.[4]
-
Well-Understood Mechanisms: The catalytic cycles of most palladium-catalyzed cross-coupling reactions are well-established, facilitating reaction optimization and troubleshooting.[5]
Weaknesses:
-
Cost: Palladium is a precious metal, which can be a significant cost driver, especially on an industrial scale.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, sometimes requiring the use of specialized ligands to mitigate this effect.[6][7]
-
Challenges with 2-Pyridyl Nucleophiles: The "2-pyridyl problem" refers to the often poor reactivity and instability of 2-pyridyl organometallic reagents in cross-coupling reactions.[3]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most common methods for C-C bond formation. The choice of ligand is critical for achieving high yields, especially with challenging substrates like chloropyridines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-95 | 18-22 | Good | [8] |
| Pd(OAc)₂ | X-Phos | K₂CO₃ | EtOH | 50 | 5 | 95 | A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 85 | 12 | 80 | [9] |
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful alternative to palladium, offering advantages in terms of cost and reactivity, particularly for challenging substrates.[10][11]
Strengths:
-
Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.[10]
-
Unique Reactivity: Nickel catalysts can activate C-O bonds (e.g., from phenols and their derivatives) and are often more effective for coupling unactivated alkyl halides.[12][13]
-
Effectiveness with Aryl Chlorides: Nickel catalysts can be more efficient than palladium for the coupling of less reactive aryl chlorides.[5]
Weaknesses:
-
Sensitivity to Air and Moisture: Many nickel(0) complexes are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Mechanistic Complexity: Nickel catalysis can proceed through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), making the mechanisms more complex and sometimes harder to predict than palladium systems.[14][15]
-
Ligand Development: While many ligands developed for palladium can be used with nickel, ligand development specifically for nickel-catalyzed pyridine couplings is less mature.[11]
Comparative Performance of Nickel vs. Palladium in Suzuki-Miyaura Coupling
Direct comparisons highlight the potential of nickel to rival or even exceed the performance of palladium in certain cases, although catalyst and ligand choice are crucial.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) (Aryl Bromide) | Yield (%) (Aryl Chloride) | Reference |
| [NiCl₂(dppf)] | dppf | K₃PO₄ | Dioxane | 80 | High | Moderate | [16] |
| [PdCl₂(dppf)] | dppf | K₃PO₄ | Dioxane | 80 | High | Low | [16] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | Good | Good | [17] |
Experimental Workflow for Nickel-Catalyzed Kumada Coupling
Caption: A typical experimental workflow for a nickel-catalyzed Kumada coupling.
Copper-Based Catalysts: Niche Applications and Mechanistic Diversity
Copper catalysts are most prominently used in Sonogashira couplings (often as a co-catalyst with palladium) and Ullmann-type reactions.[18][19] They offer a cost-effective approach for specific transformations, particularly for C-N and C-O bond formation.
Strengths:
-
Low Cost: Copper is an inexpensive and abundant metal.
-
Ullmann-type Couplings: Copper catalysts are classic reagents for the formation of C-N and C-O bonds with aryl halides.
-
Sonogashira Co-catalyst: Copper(I) salts are highly effective at activating terminal alkynes in Sonogashira reactions, often allowing for milder reaction conditions.[4][18][20]
Weaknesses:
-
Harsh Conditions: Traditional Ullmann couplings often require high temperatures and stoichiometric amounts of copper.
-
Limited Scope for C-C Coupling: Compared to palladium and nickel, copper is less versatile for a broad range of C-C cross-coupling reactions.
-
Homocoupling Side Reactions: In Sonogashira reactions, the copper co-catalyst can promote the undesired homocoupling of the alkyne (Glaser coupling).[18]
Detailed Experimental Protocol: Copper/Palladium Co-catalyzed Sonogashira Coupling
Reaction: Coupling of 2-amino-3-bromopyridine with a terminal alkyne.
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
This protocol is adapted from a published procedure.[21]
Photocatalysis: A Modern Frontier in Pyridine Functionalization
Visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of pyridines, often proceeding through radical intermediates. This approach enables transformations that are complementary to traditional transition metal-catalyzed methods, such as Minisci-type reactions for C-H functionalization.
Strengths:
-
Mild Reaction Conditions: Photocatalytic reactions are often conducted at room temperature under visible light irradiation.
-
Novel Reactivity: This method allows for direct C-H functionalization, avoiding the need for pre-functionalized starting materials.[22]
-
High Regioselectivity: The regioselectivity can be distinct from traditional methods, often favoring functionalization at the C2 or C4 positions of the pyridine ring.[17][23]
Weaknesses:
-
Specialized Equipment: Requires a light source (e.g., LEDs) and specific photocatalysts.
-
Mechanistic Understanding is Evolving: While the field is rapidly advancing, the mechanisms of many photocatalytic reactions are still under investigation.
-
Substrate Scope: The scope of coupling partners can be different from traditional cross-coupling reactions, often involving radical precursors.
Conceptual Workflow for a Photocatalytic Minisci-type Reaction
Caption: Generalized workflow for a photocatalytic pyridine functionalization.
Conclusion and Future Outlook
The choice of catalyst for pyridine cross-coupling reactions is highly dependent on the specific transformation, substrate, and desired functional group tolerance. Palladium catalysts remain the most versatile and well-understood option for a broad range of applications. Nickel catalysts offer a cost-effective and highly reactive alternative, particularly for challenging substrates and C-O bond activation. Copper catalysts have important niche applications, especially in C-N and C-O bond formation and as co-catalysts in Sonogashira reactions. The advent of photocatalysis has opened new avenues for direct C-H functionalization of pyridines under exceptionally mild conditions.
Future developments in this field will likely focus on the design of more active and robust ligands, particularly for nickel and copper, to further expand their substrate scope and functional group tolerance. The development of more sustainable and environmentally benign catalytic systems, including the use of earth-abundant metals and photocatalysis, will continue to be a major driving force in this important area of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oaepublish.com [oaepublish.com]
- 16. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. chemrxiv.org [chemrxiv.org]
The Untapped Potential of the Pyridine-2-Carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a privileged scaffold in drug design.[1] When functionalized with a carbonitrile group, the resulting pyridine-carbonitrile core presents a unique combination of electronic properties and synthetic handles, making it an attractive starting point for the discovery of novel therapeutics. Specifically, the 5-Bromo-4-methylpyridine-2-carbonitrile scaffold is a promising, yet underexplored, platform for the development of potent and selective enzyme inhibitors.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this and related pyridine-carbonitrile scaffolds. By synthesizing insights from studies on similar molecular architectures, we will explore the therapeutic potential of these compounds, particularly in the realm of kinase inhibition for oncology. We will delve into the causality behind experimental design, provide detailed protocols for synthesis and evaluation, and visualize the key concepts to empower your research and development efforts.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers several strategic advantages for medicinal chemists:
-
A Versatile Synthetic Hub: The bromine atom at the 5-position is a prime site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents.[2] This enables a systematic exploration of the chemical space in search of optimal interactions with a biological target.
-
The Nitrile Group as a Key Interactor: The carbonitrile moiety is a potent hydrogen bond acceptor and can participate in crucial interactions within an enzyme's active site. Its linear geometry and electronic properties can be exploited to enhance binding affinity and selectivity.
-
The Pyridine Core for Target Engagement: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often anchoring the molecule to the hinge region of a kinase's ATP-binding pocket, a common feature in many kinase inhibitors.[3]
Comparative Analysis of Substituent Effects on Biological Activity
While comprehensive SAR studies on this compound itself are not extensively published, we can extrapolate key principles from closely related scaffolds, such as 2-aminopyridines and other pyrimidine-5-carbonitrile derivatives, to guide the rational design of novel inhibitors.[3][4]
Hypothetical Structure-Activity Relationship (SAR) Insights
The following is a prospective analysis of how modifications at key positions of the this compound scaffold could influence its biological activity, particularly as a kinase inhibitor.
| Position of Modification | Proposed Modification | Rationale and Potential Impact on Activity |
| 5-Position (via Suzuki Coupling) | Small, hydrophobic aryl groups (e.g., phenyl, substituted phenyl) | Probing deeper into hydrophobic pockets of the ATP-binding site, potentially increasing potency. |
| Heteroaromatic rings (e.g., pyrazole, indole) | Introducing additional hydrogen bond donors/acceptors to form specific interactions with the target protein, enhancing selectivity. | |
| Bulky, rigid substituents | May lead to steric hindrance and reduced activity, but in some cases could induce a specific, favorable conformation. | |
| 4-Position (Methyl Group) | Hydrogen, Ethyl, or other small alkyl groups | The methyl group likely provides a balance of steric influence and lipophilicity. Modifications here could fine-tune the compound's fit within the binding pocket. |
| Cyclopropyl | Introducing conformational rigidity, which can sometimes lead to a more favorable binding entropy. | |
| 2-Position (Carbonitrile Group) | Amide, Carboxylic Acid | Altering the hydrogen bonding capacity and overall polarity of the molecule. This could significantly impact target engagement and pharmacokinetic properties. |
| Tetrazole | Often used as a bioisostere for a carboxylic acid, offering similar electronic properties with potentially improved metabolic stability. |
Supporting Data from Related Pyrimidine-5-Carbonitrile Analogs
To ground our prospective analysis in experimental data, the following table summarizes the observed anticancer activity of a series of pyrimidine-5-carbonitrile derivatives, which share the key cyano-heterocycle feature. These compounds were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]
| Compound ID | Key Structural Features | Target Cell Line (MCF-7) IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (µM) |
| 9d | Hydrazone linker, 4-chlorophenyl tail | 10.33 | 2.41 |
| 11e | Hydrazide-hydrazone linker, 4-chlorophenyl tail | 1.34 | 0.61 |
| 12b | Acetohydrazide linker, 4-chlorophenyl tail | 1.14 | 0.53 |
| 12d | Acetohydrazide linker, 4-methoxyphenyl tail | 1.55 | 1.61 |
| Sorafenib (Reference) | - | 3.42 | 0.19 |
Data extracted from a study by Ghorab et al. (2022).[4]
Expert Interpretation: The data suggests that the nature of the linker and the terminal aromatic substituent significantly impacts both cellular antiproliferative activity and direct enzyme inhibition. For instance, the acetohydrazide linker in compound 12b appears to be beneficial for potent VEGFR-2 inhibition. This highlights the importance of systematically exploring modifications to achieve optimal activity.
Experimental Protocols
To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols.
Synthesis: Suzuki-Miyaura Cross-Coupling for Diversification at the 5-Position
This protocol describes a general method for introducing aryl or heteroaryl moieties at the 5-position of the pyridine ring.[2]
Objective: To synthesize 5-aryl-4-methylpyridine-2-carbonitrile analogs.
Materials:
-
This compound
-
Appropriate arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., potassium carbonate, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane and water)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., 1,4-dioxane:water, 4:1) and the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylpyridine-2-carbonitrile analog.
Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid. An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst.
Biological Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for evaluating the inhibitory potency of the synthesized analogs against a target kinase.[3]
Objective: To determine the IC₅₀ values of the test compounds against a specific protein kinase.
Materials:
-
Target kinase
-
Substrate for the kinase
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Add 5 µL of the diluted compound solution to the wells of the assay plate. Include positive (DMSO vehicle) and negative (no kinase) controls.
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay results. The positive control (no inhibitor) defines the 100% activity level, while the negative control (no kinase) establishes the baseline signal.
Visualizing the Strategy
To better illustrate the concepts discussed, the following diagrams outline the synthetic strategy and a relevant biological pathway.
Caption: Synthetic diversification of the core scaffold.
References
- 1. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 5-Bromo-4-methylpyridine-2-carbonitrile: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical intermediates is paramount. 5-Bromo-4-methylpyridine-2-carbonitrile is a key building block in the synthesis of novel compounds, but its reactivity demands a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal plans for this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is classified as a hazardous substance. The primary risks associated with this solid compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) designates it with the "Warning" signal word and the GHS07 pictogram for irritants. Understanding these hazards is the first step in constructing an effective defense through appropriate PPE.
| Property | Value | Source |
| CAS Number | 886364-86-9 | [5] |
| Molecular Formula | C₇H₅BrN₂ | [5] |
| Molecular Weight | 197.03 g/mol | [5] |
| Physical Form | Solid | |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Irritant) |
This table summarizes the key identification and hazard information for this compound.
The causality is clear: the compound's ability to cause irritation dictates the necessity of creating impermeable barriers for all potential routes of exposure—dermal (skin), ocular (eyes), and respiratory.
The Core Ensemble: Your Primary Defense
The selection of PPE is not a matter of preference but a scientifically validated necessity. For this compound, the following ensemble provides the minimum required protection for routine laboratory operations.
Dermal Protection: Beyond the Lab Coat
-
Primary Barrier: Chemical-Resistant Gloves: Standard latex gloves are insufficient. The nitrile functional group and the aromatic pyridine ring structure necessitate gloves with proven resistance to a broad range of chemicals.[6][7]
-
Recommendation: Nitrile rubber gloves are the preferred choice.[4][8] They provide superior protection against solvents, acids, and other hazardous materials compared to latex or vinyl, and are significantly more puncture-resistant.[6][9] For extended operations, consider heavier-duty nitrile gauntlets.[10]
-
Protocol: Always double-glove when handling the solid compound, especially during weighing and transfer. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[11]
-
-
Secondary Barrier: Laboratory Coat: A flame-retardant lab coat should be worn and kept fully fastened.[8] This protects against incidental contact and minor spills, preventing the contamination of personal clothing.
Ocular Protection: An Impenetrable Shield
Given the classification of "serious eye irritation," robust eye protection is critical.[1][3][4]
-
Recommendation: At a minimum, wear safety glasses with side shields.[8] However, the gold standard for handling powdered reagents that can become airborne is a pair of chemical safety goggles, which form a seal around the eyes.[1] If there is a significant risk of splashing, a full-face shield should be worn over safety goggles.
-
Causality: The eyes are highly susceptible to chemical damage. The sealed design of goggles prevents dust particles or splashed droplets from entering the eye area, a risk that standard safety glasses do not fully mitigate.
Respiratory Protection: Engineering Controls First
The potential for respiratory irritation means that controlling the airborne concentration of the compound is a primary safety objective.[3][11]
-
Primary Control: Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[12]
-
Secondary Control: Respirator: In situations where a fume hood is not available or if there's a risk of dust generation (e.g., cleaning up a spill), respiratory protection is required.
-
Recommendation: A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
-
-
Self-Validation: The fume hood provides the primary, validated system for exposure control. The use of a respirator is a secondary measure for non-routine events.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Storage Workflow
The following workflow outlines the critical steps for safely managing this compound in the lab.
A workflow diagram illustrating the key stages of handling this compound.
Storage Integrity: The compound must be stored in a tightly sealed, properly labeled container to prevent degradation and release.[13] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[8][12][13]
Disposal Protocol: Ensuring Environmental Compliance
Disposal of this compound and any materials contaminated with it must be treated with the utmost seriousness.
-
Classification: All waste containing this compound is to be classified as hazardous waste.[4][8] This includes the pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregation and Collection:
-
Designate a specific, leak-proof, and chemically compatible container for this waste stream. The container must have a secure screw-top cap.[4][8]
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.[8]
-
Keep this waste stream separate from other incompatible waste.[8]
-
-
Final Disposal:
-
Securely seal the container and move it to a designated satellite accumulation area within the laboratory.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[8]
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [8] Disposal must be carried out in strict compliance with all local, state, and federal regulations.
-
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. This compound Manufacturer & Supplier China | CAS 31565-19-2 | High Purity Chemical Raw Material [nj-finechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
